molecular formula C12H16N2 B168590 2-(1H-indol-3-yl)-2-methylpropan-1-amine CAS No. 15467-31-9

2-(1H-indol-3-yl)-2-methylpropan-1-amine

Cat. No.: B168590
CAS No.: 15467-31-9
M. Wt: 188.27 g/mol
InChI Key: BRRFYKZLWPFRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-2-methylpropan-1-amine (CAS 15467-31-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol, this compound is an indole-bearing amine of interest in synthetic and medicinal chemistry . It is structurally characterized by a propan-1-amine chain with a methyl substituent at the beta-carbon, linked to the 3-position of a 1H-indole ring system . This compound serves as a valuable building block in organic synthesis, particularly for constructing complex molecules containing the tetrahydro-β-carboline (THβC) scaffold . The THβC core is a tricyclic pyrido[3,4-b]indole ring found in numerous natural products and synthetic compounds with significant pharmacological profiles . Chiral 1-substituted THβCs, which can be derived from precursors like this compound, have attracted considerable research interest due to their potential as Monoamine Oxidase (MAO) inhibitors, benzodiazepine receptor ligands, and agents with demonstrated antimalarial efficacy against chloroquine-resistant Plasmodium falciparum . Researchers utilize this compound to explore structure-activity relationships and develop novel bioactive molecules. Handling and Storage: To maintain stability, this product should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Safety Information: Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Important Notice: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations governing the possession and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRFYKZLWPFRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165698
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15467-31-9
Record name β,β-Dimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15467-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(2-amino-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of new indole-containing compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups—a primary amine, a 3-substituted indole ring, and a neopentyl-like carbon skeleton—and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s1HIndole N-H
~7.65d1HAr-H (H4)
~7.35d1HAr-H (H7)
~7.20t1HAr-H (H6)
~7.12t1HAr-H (H5)
~7.05s1HAr-H (H2)
~2.80s2H-CH₂-NH₂
~1.50br s2H-NH₂
~1.20s6H-C(CH₃)₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~136.5C7a
~127.0C3a
~122.5C2
~122.0C6
~119.5C5
~119.0C4
~113.0C3
~111.0C7
~50.0-CH₂-NH₂
~35.0-C(CH₃)₂
~25.0-C(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, Sharp (doublet)N-H stretch (primary amine)
~3300BroadN-H stretch (indole)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850StrongC-H stretch (aliphatic)
~1620MediumN-H bend (primary amine)
~1450MediumC=C stretch (aromatic)
~740StrongC-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
188[M]⁺ (Molecular Ion)
130[M - C(CH₃)₂NH₂]⁺
58[C(CH₃)₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard practices for the characterization of novel organic compounds, particularly indole alkaloids and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

    • Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., methanol or dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to 10-100 µg/mL with the same solvent.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to m/z 50-500.

    • Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting fragment ion spectrum.

Visualizations

The following diagrams illustrate the key structural features and a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Signaling_Pathways cluster_compound This compound cluster_interactions Potential Biological Interactions cluster_effects Downstream Cellular Effects Indole Indole Moiety Receptor_Binding Receptor Binding (e.g., Serotonergic) Indole->Receptor_Binding Pharmacophore Amine Primary Amine Amine->Receptor_Binding Pharmacophore Signaling_Cascade Activation of Signaling Cascades Receptor_Binding->Signaling_Cascade Enzyme_Interaction Enzyme Interaction Enzyme_Interaction->Signaling_Cascade Gene_Expression Modulation of Gene Expression Signaling_Cascade->Gene_Expression

Caption: Potential biological signaling pathways involving the title compound.

References

An In-depth Technical Guide to 2-(1H-indol-3-yl)-2-methylpropan-1-amine: Physicochemical Properties, Stability, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-indol-3-yl)-2-methylpropan-1-amine is an organic molecule belonging to the tryptamine family, characterized by an indole nucleus connected to an amino group via a side chain. Tryptamine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the predicted chemical properties, stability considerations, and a plausible synthetic pathway for this specific, yet understudied, compound.

Chemical Properties

The chemical and physical properties of this compound are predicted based on its structural similarity to other indole-containing compounds and general chemical principles. A summary of these predicted properties is presented in Table 1.

PropertyPredicted ValueRemarks
IUPAC Name This compound-
Molecular Formula C₁₂H₁₆N₂Based on its chemical structure.
Molecular Weight 188.27 g/mol Calculated from the molecular formula.[1]
Appearance Predicted to be a solid at room temperature.Many similar tryptamine derivatives are solids.
Melting Point Not available.Likely to be in the range of other substituted tryptamines.
Boiling Point Not available.-
Solubility Predicted to be sparingly soluble in water, but soluble in organic solvents like DMSO, ethanol, and methanol.The indole ring imparts hydrophobicity, while the amine group can be protonated to increase aqueous solubility at acidic pH.[2]
pKa The pKa of the primary amine is estimated to be around 9-10.This is a typical range for primary alkyl amines.[3]

Table 1: Predicted Physicochemical Properties of this compound

Chemical Stability and Storage

The stability of this compound is primarily dictated by the indole ring, which is susceptible to degradation under certain conditions.

Degradation Pathways:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[2] This can lead to the formation of colored degradation products. The presence of the alkyl substituent at the C3 position may influence the rate and products of oxidation.

  • Acidic Conditions: While the amine group will be protonated and stabilized in acidic conditions, strong acids may lead to polymerization or other reactions involving the indole ring.

  • Light Sensitivity: Indole-containing compounds are often light-sensitive and can degrade upon exposure to UV radiation.[2]

Recommended Storage Conditions: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.[2]

  • Light: Protect from light by using amber-colored vials or by storing in the dark.[2]

  • Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[2]

  • Form: Storing the compound as a solid is generally preferred over storing it in solution, as this minimizes degradation.[2]

Experimental Protocols

Due to the lack of specific literature on this compound, the following sections detail a proposed synthetic route and general analytical methods based on established organic chemistry principles for similar compounds.

Proposed Synthesis:

A plausible synthetic route to this compound could involve the reaction of indole with a suitable electrophile, followed by reduction. A potential multi-step synthesis is outlined below.

Synthetic_Workflow Indole Indole Step1_reagents Reagents: 1. Oxalyl chloride 2. Diethylamine Indole_3_glyoxylyl_chloride Indole-3-glyoxylyl chloride Indole->Indole_3_glyoxylyl_chloride Step 1: Acylation Step2_reagents Reagents: Methylmagnesium bromide (excess) Intermediate_1 2-(1H-indol-3-yl)-2-hydroxy-N,N-diethyl-propanamide Indole_3_glyoxylyl_chloride->Intermediate_1 Step 2: Grignard Reaction Step3_reagents Reagents: Lithium aluminum hydride (LiAlH4) Target_Compound This compound Intermediate_1->Target_Compound Step 3: Reduction

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

  • Step 1: Synthesis of Indole-3-glyoxylyl chloride

    • Dissolve indole in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of oxalyl chloride in the same solvent to the indole solution with stirring.

    • Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting indole-3-glyoxylyl chloride can be used in the next step, often without isolation.

  • Step 2: Grignard Reaction to form the amide intermediate

    • Prepare a solution of the indole-3-glyoxylyl chloride in an anhydrous ether solvent.

    • Add this solution dropwise to an excess of methylmagnesium bromide (Grignard reagent) in ether at a low temperature (e.g., -78°C or 0°C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 3: Reduction to the final amine

    • Dissolve the purified amide intermediate from Step 2 in an anhydrous solvent such as THF.

    • Slowly add this solution to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C.

    • After the addition, the reaction mixture is typically heated to reflux for several hours.

    • Cool the reaction mixture to 0°C and quench sequentially by the slow addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting solids and wash them with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or crystallization.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H bonds.

Logical Relationships in Experimental Design

The successful synthesis and characterization of this compound relies on a logical sequence of steps, from the initial reaction design to the final purity assessment.

Experimental_Logic cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Indole, Reagents) Reaction Chemical Reactions (Acylation, Grignard, Reduction) Start->Reaction Purification Purification (Chromatography, Crystallization) Reaction->Purification Structure_ID Structure Identification (NMR, MS) Purification->Structure_ID Characterization Purity_Check Purity Assessment (HPLC) Structure_ID->Purity_Check Final_Product Pure Target Compound Purity_Check->Final_Product Validation

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

While this compound is not a well-documented compound, this technical guide provides a foundational understanding of its likely chemical properties and stability based on the behavior of related indole derivatives. The proposed synthetic pathway and analytical methods offer a practical starting point for researchers interested in synthesizing and studying this molecule. Further experimental investigation is necessary to validate these theoretical predictions and to explore the potential biological activities of this compound.

References

Technical Guide: 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4), a key intermediate in the synthesis of antiviral compounds. This document consolidates its chemical and physical properties, outlines detailed synthetic protocols, and lists reputable suppliers.

Core Properties of 3-(Benzyloxy)cyclobutanone

3-(Benzyloxy)cyclobutanone is a ketone and ether functionalized cyclobutane derivative. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly for the development of nucleoside analogues.

Physicochemical Data
PropertyValueSource
CAS Number 30830-27-4[1][2][3][4]
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol [4]
Appearance Colorless to yellow clear liquid or solid
Boiling Point 284.832 °C at 760 mmHg[5]
Density 1.119 g/cm³[5]
Flash Point 126 °C[6]
Refractive Index 1.5225[6]
InChI Key GPPSQLLIFNWNSB-UHFFFAOYSA-N
Canonical SMILES C1C(CC1=O)OCC2=CC=CC=C2
Storage Temperature Refrigerated (0-10°C), under inert gas
Safety Information

3-(Benzyloxy)cyclobutanone is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1][7] Work should be conducted in a well-ventilated area.[1][7] For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[1][7]

Synthesis of 3-(Benzyloxy)cyclobutanone

Several synthetic routes to 3-(Benzyloxy)cyclobutanone have been reported, primarily in patent literature. A common method involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[8]

Experimental Protocol: Synthesis from 3-dibromo-2,2-dimethoxypropane[10]

This protocol describes a four-step synthesis to obtain 3-(Benzyloxy)cyclobutanone.

Step 1: Synthesis of Cyclobutane Intermediate (I)

  • In a suitable reactor, diisopropyl malonate is slowly added to a solution of sodium hydride in DMF, maintaining the temperature below 70°C.

  • 3-dibromo-2,2-dimethoxypropane is then added, and the mixture is refluxed for 24 hours.

  • After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane.

  • The organic layer is washed, dried with anhydrous sodium sulfate, and concentrated to yield the cyclobutane intermediate (I).

Step 2: Synthesis of 3-oxocyclobutanecarboxylic acid (II)

  • The cyclobutane intermediate (I) is deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Synthesis of Bromoalkane (III)

  • The carboxylic acid (II) is converted to its silver salt.

  • The silver carboxylate is then reacted with elemental bromine via a Hunsdiecker reaction to obtain the bromoalkane (III).

Step 4: Synthesis of 3-(Benzyloxy)cyclobutanone (IV)

  • The bromoalkane (III) undergoes a nucleophilic substitution reaction with benzyl alcohol to yield the final product, 3-(Benzyloxy)cyclobutanone (IV).

Another patented method involves the ring closure of benzyl vinyl ether and trichloroacetyl chloride using a zinc-copper reagent, followed by dechlorination with zinc powder.[8] A further synthesis route starts with the cycloaddition of dichloroketene to allyl benzyl ether to produce 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone, which is then converted to the target molecule.[9]

Application in Drug Development

The primary application of 3-(Benzyloxy)cyclobutanone is as a crucial intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which are potent inhibitors of HIV-1 reverse transcriptase.[4] The cyclobutyl moiety serves as a carbocyclic analogue of the ribose sugar in natural nucleosides.

Synthetic Workflow for HIV-1 Reverse Transcriptase Inhibitors

The general workflow for the utilization of 3-(Benzyloxy)cyclobutanone in the synthesis of these antiviral agents is as follows:

G cluster_synthesis Synthesis of 3-(Benzyloxy)cyclobutanone cluster_application Synthesis of HIV-1 RT Inhibitors start Starting Materials (e.g., 3-dibromo-2,2-dimethoxypropane) step1 Cyclobutane Formation start->step1 step2 Deprotection & Hydrolysis step1->step2 step3 Halogenation step2->step3 product 3-(Benzyloxy)cyclobutanone step3->product intermediate 3-(Benzyloxy)cyclobutanone step4 Reduction of Ketone intermediate->step4 step5 Coupling with Purine Base step4->step5 step6 Deprotection step5->step6 step7 Phosphorylation step6->step7 final_product Cyclobutyl Nucleoside Triphosphate Analogue step7->final_product

Synthetic pathway of 3-(Benzyloxy)cyclobutanone and its subsequent use.

Suppliers of 3-(Benzyloxy)cyclobutanone

A number of chemical suppliers offer 3-(Benzyloxy)cyclobutanone for research and development purposes.

SupplierWebsiteNotes
Sigma-Aldrich--INVALID-LINK--Offers the product for early discovery research.
TCI America--INVALID-LINK--Provides the compound with >95.0% purity.
Apollo Scientific--INVALID-LINK--Supplies with 97% purity.[2]
ChemicalBook--INVALID-LINK--Lists various suppliers and pricing information.[4]
Arborpharmchem--INVALID-LINK--A supplier of pharmaceutical intermediates.[3]
Hefei TNJ Chemical Industry Co., Ltd.--INVALID-LINK--A manufacturer and supplier in China.[10]
ECHO CHEMICAL CO., LTD.--INVALID-LINK--Taiwanese supplier of chemical materials.[11]
ChemWhat--INVALID-LINK--Database with multiple suppliers listed.[6]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

3-(Benzyloxy)cyclobutanone is a valuable and versatile chemical intermediate with a critical role in the development of antiviral therapeutics, particularly for HIV-1. The synthetic routes to this compound are well-documented in patent literature, providing a solid foundation for its production. Researchers and drug development professionals can leverage the information in this guide to facilitate their work in synthesizing novel nucleoside analogues and other bioactive molecules.

References

Anticancer Activity: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Novel Indoleamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Indoleamine derivatives, a prominent class of these compounds, have garnered substantial interest due to their diverse biological activities, mimicking peptide structures and binding reversibly to a variety of enzymes.[1] This technical guide provides a comprehensive overview of the recent advancements in the study of novel indoleamine derivatives, focusing on their potential therapeutic applications. We will delve into their anticancer, neuroprotective, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

A significant area of research for indoleamine derivatives is in cancer therapy, with a primary focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[5][6] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which are toxic to immune cells.[5][7] This creates an immunosuppressive environment, allowing tumor cells to evade the host's immune system.[6][8] Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.[9][10][11]

Data Presentation: IDO1 Inhibitory Activity of Novel Indoleamine Derivatives

The following table summarizes the in vitro inhibitory activities of several recently developed indoleamine derivatives against human IDO1 (hIDO1).

Compound IDDerivative ClasshIDO1 IC50 (nM)Cellular IC50 (nM)Reference
11u 1,2,5-Oxadiazole-3-carboximidamide42.2 ± 2.234.35 ± 0.13 (HeLa cells)[10]
I-1 N'-hydroxyamidineSimilar to EpacadostatSimilar to Epacadostat (HeLa cells)[12]
I-2 N'-hydroxyamidineSimilar to EpacadostatSimilar to Epacadostat (HeLa cells)[12]
23 1,2,5-Oxadiazole-3-carboximidamide108.719.88 (HEK293T cells)[13]
25 1,2,5-Oxadiazole-3-carboximidamide178.168.59 (HEK293T cells)[13]
26 1,2,5-Oxadiazole-3-carboximidamide139.157.76 (HEK293T cells)[13]
43b Isoquinoline310 (IDO1) / 80 (TDO)Not Reported[14]
DX-03-12 Phenylimidazole300-500Not Reported[15]
DX-03-13 Phenylimidazole300-500Not Reported[15]
14e 1,2,3-Triazole3630Not Reported[16]
Experimental Protocols

In Vitro hIDO1 Enzyme Inhibition Assay:

A common method to determine the half-maximal inhibitory concentration (IC50) for IDO1 inhibitors is a fluorescence-based enzymatic assay.

  • Recombinant hIDO1 Expression and Purification: Human IDO1 is expressed in E. coli and purified using affinity chromatography.

  • Assay Buffer Preparation: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid and methylene blue.

  • Reaction Mixture: The reaction mixture consists of the purified hIDO1 enzyme, L-tryptophan (substrate), and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at room temperature.

  • Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid.

  • Detection: The product, N-formylkynurenine, is converted to kynurenine, which can be detected by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by fluorescence after reacting with a developing agent.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay:

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Culture: Human cell lines that express IDO1, such as HeLa or HEK293T cells, are used. IDO1 expression is often induced by treatment with interferon-gamma (IFN-γ).

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Tryptophan Addition: L-tryptophan is added to the cell culture medium.

  • Incubation: The cells are incubated for a set period to allow for tryptophan metabolism.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, often using a colorimetric method with Ehrlich's reagent or by LC-MS.

  • Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

IDO1_Pathway IDO1-Mediated Immunosuppression Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine Kynurenine->T_Cell Induces Apoptosis IDO1->Kynurenine Metabolism Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Overexpresses Indoleamine_Derivative Indoleamine Derivative (IDO1 Inhibitor) Indoleamine_Derivative->IDO1 Inhibits

Caption: IDO1 pathway in the tumor microenvironment.

IDO1_Inhibition_Assay Workflow for IDO1 Inhibition Assay cluster_Enzyme Enzymatic Assay cluster_Cellular Cellular Assay Enzyme_Prep Prepare hIDO1 and Reagents Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme_Prep->Reaction Enzyme_Detection Measure Kynurenine Production Reaction->Enzyme_Detection Data_Analysis Calculate IC50 Values Enzyme_Detection->Data_Analysis Cell_Culture Culture and Treat IDO1-expressing Cells Incubation Incubate with Tryptophan Cell_Culture->Incubation Cellular_Detection Measure Kynurenine in Supernatant Incubation->Cellular_Detection Cellular_Detection->Data_Analysis

Caption: Experimental workflow for IDO1 inhibition assays.

Neuroprotective Activities

Indoleamine derivatives have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant properties and their ability to inhibit monoamine oxidase (MAO) enzymes.[17] Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathogenesis of various neurodegenerative diseases.[17] Compounds that can scavenge ROS or prevent their formation are therefore of great therapeutic interest.

Data Presentation: Neuroprotective Effects of Indoleamine Derivatives
CompoundActivityModelKey FindingsReference
PF 9601N MAO-B Inhibitor, AntioxidantSH-SY5Y cells with dopamine-induced lesion20% recovery of cell viability at 10 pM.[18]
FA 72 (metabolite of PF 9601N) AntioxidantSH-SY5Y cells with dopamine-induced lesion~50% increase in cell viability.[18]
Indole-phenolic hybrids Antioxidant, Metal Chelator, Amyloid DisaggregatorSH-SY5Y cells with Aβ(25-35) induced toxicity~25% increase in cell viability, reduction of ROS to basal levels.[19]
Indole-2-N-methylpropargylamine derivatives MAO-B InhibitorsComputational analysisHigh binding affinity and potential for irreversible inhibition of MAO-B.[20]
Experimental Protocols

Assessment of Neuroprotection in Cell Culture:

  • Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used.[18][19]

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as dopamine or amyloid-beta peptides.[18][19]

  • Treatment: Cells are treated with the indoleamine derivative before, during, or after exposure to the neurotoxin.

  • Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[12]

  • ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like dichlorofluorescein diacetate (DCF-DA).

MAO Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues can be used.

  • Substrate: A suitable substrate for the specific MAO isoform is used (e.g., kynuramine for both, or specific substrates for each).

  • Inhibitor: The assay is performed with and without the test indoleamine derivative.

  • Detection: The product of the enzymatic reaction is measured, often by fluorescence or absorbance.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Visualization of Neuroprotective Mechanisms

Neuroprotection_Mechanisms Neuroprotective Mechanisms of Indoleamine Derivatives Indoleamine_Derivative Indoleamine Derivative ROS Reactive Oxygen Species (ROS) Indoleamine_Derivative->ROS Scavenges MAO Monoamine Oxidase (MAO) Indoleamine_Derivative->MAO Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAO->ROS Generates Neurotransmitter_Degradation Neurotransmitter Degradation MAO->Neurotransmitter_Degradation Neuronal_Damage Neuronal Damage Neurotransmitter_Degradation->Neuronal_Damage Leads to Imbalance Oxidative_Stress->Neuronal_Damage

Caption: Key neuroprotective actions of indoleamine derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of indoleamine derivatives are another area of active investigation.[21][22] Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the transcription factor nuclear factor-kappa B (NF-κB).[23] Some indoleamine derivatives have been shown to modulate these targets. Additionally, as discussed earlier, the inhibition of IDO1 can also contribute to anti-inflammatory effects by altering the balance of tryptophan metabolites.[7][16]

Data Presentation: Anti-inflammatory Activity of an Indole-Ursolic Acid Derivative
CompoundTargetIC50ModelKey FindingsReference
UA-1 Nitric Oxide (NO) Production2.2 ± 0.4 µMLPS-induced RAW 246.7 macrophagesSignificantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and downregulated iNOS, COX-2, and NF-κB.[23]
Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

  • Cell Culture: A macrophage cell line, such as RAW 264.7, is used.

  • Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Compound Treatment: Cells are co-treated with LPS and the test indoleamine derivative at various concentrations.

  • Nitric Oxide Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.

  • Western Blotting/RT-PCR: The expression levels of key inflammatory proteins (iNOS, COX-2, NF-κB) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.

Visualization of Anti-inflammatory Signaling

Anti_Inflammatory_Pathway Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Indoleamine_Derivative Indoleamine Derivative Indoleamine_Derivative->NFkB_Activation Inhibits Melatonin_Receptor Modulation of Melatonin Receptors Indoleamine_Agonist Indoleamine Agonist MT_Receptor Melatonin Receptor (MT1/MT2) Indoleamine_Agonist->MT_Receptor Binds and Activates Indoleamine_Antagonist Indoleamine Antagonist Indoleamine_Antagonist->MT_Receptor Binds and Blocks G_Protein G-Protein MT_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces Physiological_Response Physiological Response (e.g., Sleep Regulation) cAMP->Physiological_Response Leads to

References

In Silico Prediction of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide outlines a comprehensive in silico workflow to predict the potential biological activities of 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The methodologies described herein are standard computational drug discovery techniques aimed at identifying potential protein targets, predicting binding affinities, and evaluating pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and drug design.

Molecular Profile of this compound

A summary of the key chemical identifiers for the target molecule is presented in Table 1.

PropertyValueSource
IUPAC Name This compound-
CAS Number 30830-27-4
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
SMILES NC(C)(C)CC1=CNC2=CC=CC=C12
InChI Key WREHPEFXXFJIIJ-UHFFFAOYSA-N

Methodology: An In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound involves a multi-faceted approach, integrating several computational techniques. This process begins with defining the molecule's structure and proceeds through target identification, molecular interaction studies, and pharmacokinetic profiling.

Experimental Workflow Diagram

workflow In Silico Bioactivity Prediction Workflow cluster_prep Ligand Preparation cluster_target Target Identification & Preparation cluster_prediction Bioactivity Prediction cluster_analysis Analysis & Prioritization mol_retrieval Molecule Structure Retrieval (SMILES) mol_3d 3D Structure Generation & Energy Minimization mol_retrieval->mol_3d docking Molecular Docking mol_3d->docking target_id Target Identification (Literature & Database Mining for Indole Derivatives) pdb_retrieval Protein Structure Retrieval (PDB) target_id->pdb_retrieval qsar QSAR Analysis target_id->qsar pharmacophore Pharmacophore Modeling target_id->pharmacophore protein_prep Protein Preparation (Cleaning & Optimization) pdb_retrieval->protein_prep protein_prep->docking results_analysis Results Integration & Hypothesis Generation docking->results_analysis qsar->results_analysis pharmacophore->results_analysis admet ADMET Prediction admet->results_analysis

Caption: A flowchart illustrating the key steps in the in silico bioactivity prediction process.

Experimental Protocols

Ligand Preparation
  • Objective: To obtain a low-energy, 3D conformation of this compound suitable for docking and other computational analyses.

  • Protocol:

    • The canonical SMILES string NC(C)(C)CC1=CNC2=CC=CC=C12 is used as the input.

    • A 2D sketch of the molecule is generated using molecular editing software (e.g., ChemDraw, MarvinSketch).

    • The 2D structure is converted to a 3D structure.

    • Hydrogen atoms are added, and the structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to find a stable, low-energy conformation of the ligand.

    • The final 3D structure is saved in a suitable format (e.g., .mol2, .sdf) for subsequent analyses.

Target Identification and Preparation
  • Objective: To identify and prepare potential protein targets for this compound based on the known bioactivities of similar indole derivatives.

  • Protocol:

    • A literature and database (e.g., ChEMBL, PubChem) search is conducted for indole derivatives with established biological activities.

    • Based on the search, a list of potential protein targets is compiled. Targets for indole derivatives frequently include protein kinases, topoisomerases, dihydrofolate reductase, and proteins involved in inflammatory and cancer pathways.[1][5][6][7][8]

    • The 3D structures of the identified protein targets are downloaded from the Protein Data Bank (PDB).

    • The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. This is typically performed using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

Molecular Docking
  • Objective: To predict the binding mode and affinity of this compound to the active sites of the identified protein targets.

  • Protocol:

    • The active site (binding pocket) of the prepared protein is defined, usually based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • The prepared 3D structure of this compound is docked into the defined active site using a molecular docking program (e.g., AutoDock, Glide, MOE).

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

    • The results are analyzed to identify the most favorable binding poses and the corresponding docking scores (e.g., in kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[2][3][4]

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Objective: To build a mathematical model that correlates the chemical structures of a series of indole derivatives with their known biological activity, and then use this model to predict the activity of this compound.[5][9][10]

  • Protocol:

    • A dataset of structurally diverse indole derivatives with experimentally determined activity (e.g., IC₅₀ values) against a specific target is collected.

    • Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule in the dataset. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).[1]

    • The dataset is typically divided into a training set and a test set.[10]

    • A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set.[1][10]

    • The predictive power of the model is validated using the test set.[10]

    • The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.

Pharmacophore Modeling
  • Objective: To identify the essential 3D arrangement of chemical features (pharmacophore) responsible for the biological activity of a set of known active indole derivatives and to see if this compound fits this model.[11][12]

  • Protocol:

    • A set of active indole derivatives for a specific target is aligned based on their 3D structures.

    • Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified.[11]

    • A pharmacophore hypothesis is generated that represents the 3D arrangement of these essential features.

    • The 3D structure of this compound is then fitted to the pharmacophore model to assess its potential for similar biological activity.

ADMET Prediction
  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.[13][14][15][16]

  • Protocol:

    • The 2D or 3D structure of the molecule is submitted to an in silico ADMET prediction tool (e.g., SwissADME, admetSAR, PreADMET).[15][17]

    • Various physicochemical and pharmacokinetic properties are calculated, such as:

      • Lipophilicity (LogP): Affects solubility and permeability.[17]

      • Aqueous Solubility (LogS): Crucial for absorption.

      • Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.[14]

      • Human Intestinal Absorption (HIA): Predicts oral bioavailability.[15]

      • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

      • Toxicity: Predictions for mutagenicity (AMES test) and other toxicities.[15]

    • Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated.[17]

Predicted Bioactivity Profile and Data Summary

As no experimental data for this compound is available in the public domain, the following tables present a hypothetical summary of the kind of quantitative data that would be generated from the aforementioned in silico protocols.

Table 2: Predicted Physicochemical and ADMET Properties
ParameterPredicted ValueInterpretation
Molecular Weight 188.27Compliant with Lipinski's Rule (<500)
LogP (Consensus) 2.15Good balance of lipophilicity and hydrophilicity
LogS (Aqueous Solubility) -2.5Moderately soluble
Human Intestinal Absorption > 90%Likely to be well-absorbed orally
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor YesPotential for drug-drug interactions
AMES Toxicity NoLikely non-mutagenic
Lipinski's Rule Violations 0Good drug-likeness profile
Table 3: Hypothetical Molecular Docking Scores against Potential Targets
Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Potential Biological Activity
Protein Kinase CK2 1J91-7.8Anti-cancer, Anti-inflammatory
Topoisomerase II 1ZXM-8.2Anti-cancer
Dihydrofolate Reductase (DHFR) 1DHF-7.5Anti-cancer, Antimicrobial
COX-2 5IKR-8.5Anti-inflammatory
Tubulin 1SA0-7.9Anti-cancer

Note: The values in Tables 2 and 3 are for illustrative purposes and would need to be generated by running the actual computational protocols.

Predicted Signaling Pathway Involvement

Based on the potential targets identified for indole derivatives, this compound could potentially modulate several key signaling pathways. For instance, inhibition of protein kinases like CK2 or enzymes like COX-2 can have significant downstream effects.

signaling_pathway Potential Signaling Pathway Modulation cluster_inflammation Inflammatory Pathway cluster_cancer Cancer-Related Pathways molecule This compound COX2 COX-2 molecule->COX2 Inhibition Kinase Protein Kinase (e.g., CK2) molecule->Kinase Inhibition Topo Topoisomerase II molecule->Topo Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CellCycle Cell Cycle Progression Kinase->CellCycle Apoptosis Apoptosis Kinase->Apoptosis Topo->CellCycle

Caption: A diagram showing potential signaling pathways affected by the target molecule.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, it is possible to generate robust hypotheses about the molecule's potential therapeutic applications and its drug-like properties. The indole nucleus is a well-established pharmacophore with a wide range of biological activities, suggesting that this compound is a promising candidate for further investigation.[1] The in silico approaches detailed here provide a critical first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental validation. The predicted favorable ADMET properties and potential interactions with key protein targets suggest that this compound warrants further exploration as a potential therapeutic agent.

References

The Pivotal Role of Structure in the Activity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structure-activity relationships (SAR) of analogs based on the 2-(1H-indol-3-yl)-2-methylpropan-1-amine scaffold, a core structure in many biologically active compounds. Tryptamines, a class of monoamine alkaloids sharing this indolethylamine framework, are renowned for their significant effects on the central nervous system, primarily through their interaction with serotonin (5-HT) receptors. Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics.

The parent compound, tryptamine, serves as a foundational blueprint for a vast array of natural and synthetic derivatives. Modifications to the indole ring, the ethylamine side chain, and the terminal amine group can profoundly influence a compound's pharmacological profile, including its receptor binding affinity, functional activity (as an agonist, partial agonist, or antagonist), and metabolic stability.

Core Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is largely dictated by substitutions at three key positions: the indole ring, the α-position of the ethylamine side chain, and the terminal amino group.

1. Indole Ring Substitutions: Modifications on the indole nucleus, particularly at the 4- and 5-positions, significantly impact receptor affinity and efficacy. For instance, the introduction of a methoxy group at the 5-position, as seen in 5-MeO-DMT, is known to enhance potency compared to unsubstituted tryptamines.

2. α-Position Modification: The presence of a methyl group at the α-position of the ethylamine side chain, as in the core structure of interest, plays a crucial role in the molecule's metabolic fate. This α-methylation provides steric hindrance that protects the compound from degradation by monoamine oxidase (MAO), thereby extending its duration of action.

3. Terminal Amine Substitutions: Alterations to the terminal amino group are a critical determinant of pharmacological activity.

  • N,N-Dialkylation: Symmetrical and asymmetrical N,N-dialkyl substitutions are common features of psychoactive tryptamines. Increasing the size of these alkyl groups can modulate selectivity for different 5-HT receptor subtypes. For example, bulkier N-alkyl groups have been linked to lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.

Quantitative Analysis of Tryptamine Analogs

The following tables summarize quantitative data from studies on analogous tryptamine derivatives, providing insights into how structural modifications influence their biological activity.

Table 1: In Vitro Functional Activity of 4-Hydroxy-N,N-dialkyltryptamine Analogs at 5-HT₂ Receptors

Compoundh5-HT₂A EC₅₀ (nM)m5-HT₂A EC₅₀ (nM)h5-HT₂B EC₅₀ (nM)h5-HT₂C EC₅₀ (nM)
PsilocinMeMe19.320.14.610.3
4-HO-METMeEt17.518.25.211.5
4-HO-DETEtEt25.628.97.815.4
4-HO-MPTMen-Pr33.135.59.122.3
4-HO-DPTn-Prn-Pr45.850.212.433.1
4-HO-MIPTMei-Pr40.244.710.528.9
4-HO-DIPTi-Pri-Pr66.775.118.955.4

Data extrapolated from studies on psilocybin analogs. EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a calcium mobilization assay.

Table 2: In Vivo Potency of 4-Hydroxy-N,N-dialkyltryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

CompoundHTR ED₅₀ (μmol/kg)
4-HO-METMeEt0.65
PsilocinMeMe0.81
4-HO-DETEtEt1.56
4-HO-MPTMen-Pr1.92
4-HO-DPTn-Prn-Pr2.47
4-HO-MIPTMei-Pr2.97
4-HO-DIPTi-Pri-Pr3.46

Data from studies on psilocybin analogs. ED₅₀ values represent the dose of the compound that produces a half-maximal response in the head-twitch response assay in mice, a behavioral proxy for 5-HT₂A receptor activation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments typically employed in the evaluation of tryptamine analogs.

Calcium Mobilization Assay

This in vitro functional assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors, such as the 5-HT₂ receptor subtypes.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with the gene encoding the human or mouse 5-HT receptor of interest. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition and Signal Detection: Test compounds are prepared in a series of concentrations. A fluorescent imaging plate reader (FLIPR) is used to measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence is proportional to the increase in intracellular calcium concentration.

  • Data Analysis: The concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. The EC₅₀ and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in mice that is considered a reliable in vivo model for 5-HT₂A receptor activation and is often used to assess the hallucinogenic potential of compounds.

  • Animals: Male C57BL/6J mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose) and administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Behavioral Observation: Immediately after drug administration, mice are placed individually into observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are constructed by plotting the mean number of head twitches against the dose of the compound. The ED₅₀ value, the dose that produces 50% of the maximal response, is calculated using non-linear regression analysis.[1]

Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of these indole analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Analysis & Optimization A Lead Compound This compound B Analog Design (Indole, Side Chain, Amine) A->B C Chemical Synthesis B->C D Receptor Binding Assays (Ki determination) C->D E Functional Assays (e.g., Calcium Mobilization) D->E F Pharmacokinetic Studies (ADME) E->F G Pharmacodynamic Studies (e.g., Mouse HTR) F->G H SAR Analysis G->H I Lead Optimization H->I I->B

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Serotonin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Tryptamine Analog (Agonist) Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling pathway activated by a tryptamine agonist.

References

Putative Molecular Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the molecular targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine is limited in publicly available scientific literature. This guide, therefore, presents putative molecular targets based on the well-established pharmacology of its structural class, the tryptamines. The indole nucleus linked to an aminoalkyl chain is a classic pharmacophore known to interact with several key biological targets, primarily within the central nervous system.

Core Putative Molecular Targets

Based on its structural similarity to endogenous neurotransmitters like serotonin and other psychoactive tryptamines, the primary putative molecular targets for this compound are anticipated to be:

  • Serotonin (5-HT) Receptors: The indole ring and the amine side chain are key features for binding to various 5-HT receptor subtypes. The substitution pattern on the side chain can modulate affinity and selectivity for different subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Monoamine Oxidase (MAO): Tryptamine derivatives are often substrates or inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO can lead to increased synaptic levels of these neurotransmitters.[1]

Inferred Quantitative Data from Structurally Related Compounds

Due to the absence of specific binding affinity data for this compound, the following table summarizes data for structurally analogous tryptamine derivatives to provide a reasonable inference of potential activity.

TargetLigand (Structural Analog)Assay TypeAffinity (Ki, IC50, or EC50 in nM)Reference
5-HT1A Receptorα-methyltryptamineRadioligand BindingKi: 150[2]
5-HT2A Receptorα-methyltryptamineRadioligand BindingKi: 200[2]
Norepinephrine Transporter1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivativeRadioligand BindingIC50: 4[3]
Serotonin Transporter1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivativeRadioligand BindingIC50: 344[3]

Key Experimental Protocols

To validate the putative targets of this compound, the following standard experimental protocols are recommended:

Radioligand Binding Assays for Serotonin Receptors

This method is used to determine the binding affinity of the compound to specific receptor subtypes.

1. Membrane Preparation:

  • Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.
  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.
  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.
  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
  • After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B.

1. Enzyme Source:

  • Human recombinant MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

2. Assay Procedure:

  • The test compound is pre-incubated with the MAO enzyme in a suitable buffer.
  • A substrate for the enzyme is added to initiate the reaction. A common substrate is kynuramine, which is converted to 4-hydroxyquinoline, a fluorescent product.
  • The reaction is allowed to proceed for a specific time at 37°C.
  • The reaction is stopped, and the fluorescence of the product is measured using a fluorometer.

3. Data Analysis:

  • The percent inhibition of MAO activity is calculated for each concentration of the test compound.
  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Putative Signaling Pathways

The interaction of this compound with its putative targets would likely modulate key intracellular signaling cascades.

G Putative Signaling Pathway for a 5-HT2A Receptor Agonist This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Caption: Putative 5-HT2A receptor signaling cascade.

G Workflow for Target Validation Compound Synthesis Compound Synthesis Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis->Radioligand Binding Assays In Silico Screening In Silico Screening In Silico Screening->Radioligand Binding Assays Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Radioligand Binding Assays->Enzyme Inhibition Assays Data Analysis Data Analysis Functional Assays->Data Analysis Enzyme Inhibition Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: Experimental workflow for target identification.

References

A Technical Guide to the Synthetic Routes for Substituted Indole-3-Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted indole-3-alkylamine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. These compounds, most notably represented by the neurotransmitter serotonin and the amino acid tryptophan, exhibit a wide range of biological activities. Their roles as potent agents in drug development, particularly in the treatment of migraines (triptans) and various neurological disorders, have spurred the continuous evolution of synthetic methodologies to access this vital chemical space.

This technical guide provides an in-depth review of the principal synthetic routes to substituted indole-3-alkylamines. It covers classical indole ring formations, modern catalytic methods, and strategies for introducing the crucial 3-alkylamine side chain. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to assist researchers in navigating and selecting the optimal synthetic strategy.

Part 1: Classical Strategies for Indole Core Synthesis

The foundation of many indole-3-alkylamine syntheses lies in the initial construction of the indole nucleus. Several classical, named reactions have been the workhorses for this purpose for over a century.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a versatile and robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds via an arylhydrazone intermediate, which undergoes a-sigmatropic rearrangement to form the indole ring with the elimination of ammonia. This method is frequently used in the synthesis of antimigraine drugs of the triptan class.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone + Acid (cat.) Ketone Ketone / Aldehyde Ketone->Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Rearrangement Di-imine Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclization Cyclized Aminal Rearrangement->Cyclization Cyclization Indole Substituted Indole Cyclization->Indole - NH3 Aromatization

Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Phenylindole

  • Step 1: Preparation of Acetophenone Phenylhydrazone. In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid. To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling. Heat the reaction mixture on a sand bath for 10 minutes. Cool the resulting mixture in an ice bath to allow the product to precipitate. Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric

A Technical Guide to the Physicochemical Profiling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The process of drug discovery and development is a complex, multi-stage endeavor where early-stage characterization of a drug candidate is paramount to its eventual success. A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] These properties directly influence bioavailability, efficacy, and potential toxicity, making their accurate determination a critical step in lead optimization and candidate selection.[2][3]

This technical guide provides a comprehensive overview of the essential physicochemical profiling for the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine . As a tryptamine derivative, this molecule holds potential for interacting with various biological targets, particularly within the central nervous system, where related compounds are known to engage with serotonin receptors and trace amine-associated receptors (TAARs).[4][5]

This document outlines the core physicochemical parameters to be evaluated, presents detailed experimental protocols for their determination, and visualizes key workflows and potential biological pathways to guide researchers in their investigation of this compound.

Compound Identity and Physicochemical Profile

A clear definition of the molecule's properties is the foundation of its development profile. The following tables summarize the known and to-be-determined physicochemical data for this compound.

Table 1: Compound Identification

ParameterValue
IUPAC Name This compound
Chemical Structure Chemical Structure - To be generated based on IUPAC name (Structure to be confirmed)
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
CAS Number Not available

Table 2: Core Physicochemical Data

ParameterValue / Predicted RangeRationale / Method
pKa TBD (Predicted: 9.0 - 10.5)The primary aliphatic amine is expected to be the main basic center, with a typical pKa in this range for its conjugate acid.[6]
logP TBDTo be determined experimentally via the shake-flask method. This value is critical for predicting membrane permeability and solubility.
Aqueous Solubility TBDTo be determined experimentally at various pH values (e.g., pH 2.0, 6.5, 7.4) to establish the pH-solubility profile.
Melting Point TBDTo be determined via Differential Scanning Calorimetry (DSC) or melt-temp apparatus to confirm purity and solid-state form.

Experimental Protocols

Accurate and reproducible data generation requires robust and well-defined experimental protocols. The following sections detail the standard methodologies for determining the key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly precise technique for this measurement.[7]

Methodology:

  • System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[8]

  • Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low. Ensure the total volume is sufficient for the titration (e.g., 20 mL).[8]

  • Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]

  • Titration:

    • Place the solution in a temperature-controlled vessel (e.g., 25°C) on a magnetic stirrer and immerse the calibrated pH electrode.

    • Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[8]

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point of the sigmoid curve.[9] The experiment should be performed in triplicate to ensure reliability.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.[10][11]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the corresponding phase for all dilutions and blanks.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the stock solution to a vessel containing a known volume of the immiscible phase (e.g., 1:1 or 10:1 water:octanol).

    • Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). Avoid vigorous shaking that can cause emulsion formation.[12]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).[10]

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and absorption. The shake-flask equilibrium solubility method is recommended by regulatory agencies.[13]

Methodology:

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4). The pH of the buffers should be verified at the experimental temperature (e.g., 37 ± 1 °C).[13]

  • Equilibration:

    • Add an excess amount of the solid compound to flasks containing the different pH buffers. This ensures that a saturated solution is formed.

    • Agitate the flasks in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][14]

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand to let undissolved solids settle.

    • Withdraw a sample from the supernatant. Immediately filter the sample using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it to remove any undissolved particles.

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[13] The experiment should be conducted in triplicate for each pH condition.

Visualized Workflows and Pathways

Diagrams are essential for representing complex workflows and biological interactions in a clear and concise manner.

G cluster_prep 1. Sample Preparation cluster_exp 2. Physicochemical Experiments cluster_analysis 3. Data Analysis & Modeling Compound Compound Synthesis & QC pKa pKa Determination (Potentiometric Titration) Compound->pKa logP logP Determination (Shake-Flask) Compound->logP Solubility Solubility Assay (Shake-Flask, pH-dependent) Compound->Solubility Analysis Data Analysis (pKa, logP, mg/mL) pKa->Analysis logP->Analysis Solubility->Analysis PBPK PBPK Modeling Input Analysis->PBPK

Caption: Experimental workflow for physicochemical profiling.

As a tryptamine derivative, this compound may act as an agonist at serotonin receptors, such as the 5-HT₂A receptor. Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C.

G Hypothesized Signaling Pathway: 5-HT2A Receptor Activation Compound Tryptamine Derivative Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Potential Gq-coupled signaling pathway for a tryptamine.

Conclusion

The physicochemical profile of this compound is a critical dataset that will govern its trajectory in the drug development pipeline. The experimental protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality, reproducible data required for informed decision-making.[1] By systematically characterizing these fundamental properties, researchers can build a comprehensive understanding of the compound's behavior, enabling rational optimization and paving the way for subsequent in vitro and in vivo evaluation. The integration of this data into pharmacokinetic models will ultimately accelerate the assessment of its therapeutic potential.[2]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the analysis of aromatic amines and indole-containing compounds.[1]

Introduction

This compound is a chemical compound containing an indole moiety. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

For chiral separation of enantiomers, a normal-phase HPLC method using a chiral stationary phase is often more successful.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a good starting point for the separation of primary amines.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is a suitable initial choice for the analysis of aromatic amines.[1]

    • Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic acid (FA), 99% or higher purity

    • Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase additive)

    • This compound reference standard

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (Indole chromophore)
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% FA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For samples in a simple matrix, dissolve the sample in the initial mobile phase to a concentration within the calibration range. For more complex matrices, such as biological fluids, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]

Data Presentation and Analysis

A calibration curve should be constructed by plotting the peak area of the analyte against the concentration of the working standard solutions. The concentration of the analyte in unknown samples can then be determined using the linear regression equation of the calibration curve.

Table 3: Expected Quantitative Data (Hypothetical)

ParameterExpected Value
Retention Time (tR) 8 - 12 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Method Troubleshooting

Poor peak shape, such as tailing, can be an issue when analyzing basic compounds like amines. This is often due to interactions with residual silanol groups on the silica support of the column.[3] To mitigate this, consider the following:

  • Use an End-Capped Column: High-purity, end-capped silica columns are recommended.[1]

  • Mobile Phase Additive: The addition of a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can improve peak shape, although this may not be necessary with modern high-purity columns.[1][3]

  • Adjust pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups.[1]

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Antimicrobial Activity Assays of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activities.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of a specific indole derivative, 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The methodologies described herein are foundational for screening novel compounds and determining their potential as antimicrobial agents.

The protocols provided cover essential in vitro antimicrobial susceptibility tests: the Minimum Inhibitory Concentration (MIC) assay, the Minimum Bactericidal Concentration (MBC) assay, and the Kirby-Bauer disk diffusion assay.[3][4][5] These assays are fundamental in determining the lowest concentration of a substance that inhibits or kills a microorganism.[6][7][8][9]

Data Presentation

The quantitative data generated from the antimicrobial assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting the results.

Table 1: Antimicrobial Activity of this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone of Inhibition (mm)Interpretation
Staphylococcus aureusATCC 29213DataDataDataSusceptible/Intermediate/Resistant
Escherichia coliATCC 25922DataDataDataSusceptible/Intermediate/Resistant
Pseudomonas aeruginosaATCC 27853DataDataDataSusceptible/Intermediate/Resistant
Enterococcus faecalisATCC 29212DataDataDataSusceptible/Intermediate/Resistant
Candida albicansATCC 10231DataDataDataSusceptible/Intermediate/Resistant

Note: Interpretation of results as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For novel compounds, these values serve as a comparative measure of potency.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][8][9] The broth microdilution method is a widely used technique for determining the MIC of a substance.[10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]

  • Test microorganisms (e.g., bacterial and fungal strains)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.

    • Perform serial two-fold dilutions of the stock solution in sterile broth to achieve a range of test concentrations.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation and Incubation:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted compound to the wells, creating a final volume of 200 µL with the desired test concentrations.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[8]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[9]

  • Reading the Results:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6][8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solution of This compound B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plate (35°C, 16-20h) D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][14][15] This assay is a supplementary test to the MIC and is used to determine if a compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[7][15]

    • Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these clear wells onto separate, appropriately labeled agar plates.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[7][14]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation cluster_results Results A Identify MIC and Higher Concentration Wells with No Growth B Aliquot from Clear Wells onto Agar Plates A->B C Incubate Agar Plates (35°C, 18-24h) B->C D Count Colonies and Determine Viable CFU/mL C->D E Determine MBC (≥99.9% Kill) D->E

Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[4][13] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test organism.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Disks:

    • Prepare a stock solution of this compound.

    • Aseptically impregnate sterile paper disks with a known concentration and volume of the compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[16]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring firm contact with the agar.[16]

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Placement cluster_incubation Incubation cluster_results Results A Prepare Compound-Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate MHA Plate with Bacterial Suspension B->C C->D E Incubate Plate (35°C, 16-18h) D->E F Measure Zone of Inhibition (mm) E->F

Workflow for the Kirby-Bauer Disk Diffusion Assay.

Potential Signaling Pathways and Mechanisms of Action for Indole Derivatives

While the specific mechanism of this compound is yet to be elucidated, indole and its derivatives have been shown to interfere with various bacterial processes.[1][17] These include:

  • Biofilm Formation: Indole and its derivatives can modulate biofilm formation in various bacteria.[17]

  • Quorum Sensing: Some indole derivatives may interfere with bacterial cell-to-cell communication (quorum sensing), which regulates virulence factor expression.[18]

  • Membrane Integrity: Indole compounds can disrupt the bacterial cell membrane potential.

  • Metabolic Pathways: Certain synthetic indole derivatives have been found to inhibit respiratory metabolism.[19]

Further studies, such as membrane potential assays, ATP synthesis assays, and gene expression analysis, would be necessary to elucidate the precise mechanism of action for this compound.

Indole_MoA cluster_targets Potential Bacterial Targets cluster_outcomes Resulting Effects Indole This compound QS Quorum Sensing Indole->QS Interference Biofilm Biofilm Formation Indole->Biofilm Modulation Membrane Cell Membrane Integrity Indole->Membrane Disruption Metabolism Respiratory Metabolism Indole->Metabolism Inhibition Inhibition Inhibition of Growth (Bacteriostatic) QS->Inhibition Biofilm->Inhibition Death Bacterial Cell Death (Bactericidal) Membrane->Death Metabolism->Death

Potential Mechanisms of Action for Indole Derivatives.

References

Application Note and Protocol: In Vitro Anticancer Efficacy of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel therapeutic agents with potent and selective anticancer activity remains a cornerstone of oncological research. Indole derivatives have garnered significant attention due to their diverse biological activities, including anticancer properties.[1][2] This document outlines a comprehensive protocol for the in vitro evaluation of a novel indole compound, 2-(1H-indol-3-yl)-2-methylpropan-1-amine, for its potential anticancer effects on various cell lines. The described methodologies provide a framework for assessing cytotoxicity, induction of apoptosis, and cell cycle arrest, key indicators of anticancer potential.[3]

Experimental Protocols

This section details the materials and step-by-step procedures for evaluating the anticancer effects of this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of activity. The selection should ideally include representatives from different cancer types.

  • Recommended Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • HeLa: Human cervical adenocarcinoma[4]

    • HCT116: Human colon carcinoma

    • A normal cell line (e.g., MCF-10A) should be included to assess specificity.[5]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Further dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9][10][11]

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[9]

  • Procedure:

    • Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[10]

    • Incubate the cells for 15-20 minutes at room temperature in the dark.[10][13]

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

  • Data Analysis: The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[9]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

  • Procedure:

    • Seed cells and treat them with the test compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[14][16] This step permeabilizes the cells.[17]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent the staining of RNA.[14][16]

    • Incubate for 30 minutes at room temperature in the dark.[15]

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the compound on key signaling pathways involved in cell proliferation and apoptosis.[18][19][20]

  • Target Proteins (Hypothetical Pathway):

    • Apoptosis-related: Bax, Bcl-2, Cleaved Caspase-3, PARP

    • Cell cycle-related: Cyclin D1, CDK4, p21, p27

    • Signaling Pathway (e.g., PI3K/Akt/mTOR): p-Akt, Akt, p-mTOR, mTOR

  • Procedure:

    • Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[21]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with primary antibodies overnight at 4°C.[19]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7
A549
HeLa
HCT116
MCF-10A

Table 2: Effect of this compound on Apoptosis (% of Cells)

Cell LineTreatmentViableEarly ApoptoticLate Apoptotic/Necrotic
MCF-7 Control
Compound (IC50)
A549 Control
Compound (IC50)

Table 3: Effect of this compound on Cell Cycle Distribution (% of Cells)

Cell LineTreatmentG0/G1 PhaseS PhaseG2/M Phase
MCF-7 Control
Compound (IC50)
A549 Control
Compound (IC50)

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis CellCulture Cell Line Culture (MCF-7, A549, etc.) MTT Cell Viability Assay (MTT) Determine IC50 CellCulture->MTT CompoundPrep Compound Preparation (Stock and Working Solutions) CompoundPrep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot Analysis MTT->WesternBlot Data Data Interpretation and Conclusion Apoptosis->Data CellCycle->Data WesternBlot->Data

Overall experimental workflow for anticancer screening.
Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Akt Akt Compound->Akt Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Application of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in Neurotransmitter Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission.[1][2] They function by clearing their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby terminating the signal. The dysfunction of these transporters is implicated in a variety of psychiatric and neurological disorders, such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][3] Consequently, these transporters are key targets for therapeutic drug development.[4][5]

This document provides detailed application notes and protocols for characterizing the inhibitory activity of the compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine on monoamine reuptake. While specific data for this particular compound is not extensively available in published literature, the protocols outlined below are standard industry and academic methods for evaluating novel chemical entities for their potential as neurotransmitter reuptake inhibitors. The data presented for comparator compounds will serve as a reference for interpreting results obtained for this compound.

Signaling Pathway of Monoamine Reuptake

The reuptake of monoamine neurotransmitters from the synaptic cleft is an active transport process mediated by specific transporter proteins located on the presynaptic neuron.[4] This process is dependent on the co-transport of sodium and chloride ions down their electrochemical gradients.[4] Reuptake inhibitors act by binding to the transporter protein, which blocks the translocation of the neurotransmitter and leads to an increased concentration of the neurotransmitter in the synapse.[6] This enhanced neurotransmitter level can then lead to a potentiation of postsynaptic receptor signaling.

Monoamine_Reuptake cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Neurotransmitter) NT Neurotransmitter (5-HT, NE, DA) Vesicle->NT Release Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Vesicle Recycling Mito Mitochondrion NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Activation Inhibitor 2-(1H-indol-3-yl)-2- methylpropan-1-amine Inhibitor->Transporter Inhibition

Figure 1: Mechanism of monoamine reuptake and inhibition.

Experimental Protocols

Two primary in vitro methods are widely used to determine the potency and selectivity of a compound as a neurotransmitter reuptake inhibitor: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporter. It provides information on the binding affinity (Ki) of the compound for the transporter.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS, G418).

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl).

  • Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

  • Non-specific binding inhibitors: Paroxetine (for hSERT), Desipramine (for hNET), GBR 12909 (for hDAT).

  • Test compound: this compound.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Membrane Preparation: Culture the transfected HEK293 cells to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand, and varying concentrations of the test compound (this compound) or a known inhibitor for the standard curve. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the concentration-response curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Cell Membranes (HEK293 expressing hSERT, hNET, or hDAT) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Figure 2: Workflow for radioligand binding assay.

Neurotransmitter Uptake Assays

This functional assay directly measures the inhibition of the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1]

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).[1]

  • Non-specific uptake inhibitors: Paroxetine (for hSERT), Mazindol (for hNET and hDAT).[1][7]

  • Test compound: this compound.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Plating: Plate the transfected HEK293 cells in 96-well plates and grow them to confluency.[6][8]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[9]

  • Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the respective radiolabeled neurotransmitter.

  • Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC₅₀ value for the inhibition of uptake by non-linear regression analysis of the concentration-response curve.

Uptake_Assay_Workflow A Plate Transfected HEK293 Cells B Pre-incubate with Test Compound A->B C Initiate Uptake with Radiolabeled Neurotransmitter B->C D Terminate Uptake (Wash with Cold Buffer) C->D E Lyse Cells and Quantify Uptake (Scintillation Counting) D->E F Data Analysis (IC50 determination) E->F

Figure 3: Workflow for neurotransmitter uptake assay.

Data Presentation

The inhibitory activity of this compound should be determined for all three monoamine transporters to assess its potency and selectivity. The results should be summarized in a table for easy comparison with standard reference compounds.

Table 1: Hypothetical In Vitro Profile of this compound and Comparator Compounds

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound TBDTBDTBDTBDTBDTBD
Cocaine 200 - 700200 - 700200 - 700~255~100~255
Methylphenidate >10,000~100~100>10,000~100~100
Amphetamine 20,000 - 40,00070 - 100~60020,000 - 40,00070 - 100~600
Paroxetine (SSRI) ~1>1000>1000~1>1000>1000
Desipramine (NRI) >1000~1-5>1000>1000~1-5>1000
GBR 12909 (DRI) >1000>1000~10-20>1000>1000~10-20

TBD: To be determined experimentally. Data for comparator compounds are approximate values from published literature.[10]

Interpretation of Results

The data generated from these assays will allow for the characterization of this compound's pharmacological profile.

  • Potency: The Ki and IC₅₀ values indicate the potency of the compound at each transporter. Lower values signify higher potency.

  • Selectivity: By comparing the potency across the three transporters, the selectivity of the compound can be determined. For example, a compound with a much lower Ki for SERT compared to NET and DAT would be considered a selective serotonin reuptake inhibitor (SSRI). A compound that inhibits all three transporters with similar potency is known as a triple reuptake inhibitor (TRI).[2]

Conclusion

The protocols described provide a robust framework for evaluating the potential of this compound as a monoamine reuptake inhibitor. By systematically determining its binding affinities and functional potencies at SERT, NET, and DAT, researchers can elucidate its pharmacological profile, which is a critical step in the drug discovery and development process. The resulting data will be instrumental in guiding further preclinical and clinical investigations.

References

Application Notes and Protocols for In Vivo Studies with 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-3-yl)-2-methylpropan-1-amine is an indole derivative with potential applications in pharmacological research, particularly in the development of new treatments for neurological disorders. Structurally related to tryptamines, which are known to interact with various neurotransmitter systems, this compound warrants in vivo investigation to elucidate its pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to assess the therapeutic potential and safety of this novel compound. Given the limited direct data on this specific molecule, the following protocols are based on established methodologies for evaluating novel psychoactive substances and structurally similar indole analogs.

Compound Profile

PropertyValueReference
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Chemical Structure Indole ring with a 2-methylpropan-1-amine substituent at the 3-positionInferred from name
Potential Applications Neurological disorders, antimicrobial agent[1]
Predicted Biological Activity Modulation of neurotransmitter systems (e.g., serotonergic)[1][2]

Experimental Design Considerations

Successful in vivo studies rely on careful planning and adherence to ethical guidelines. Key considerations include the selection of an appropriate animal model, determination of the optimal dose range and route of administration, and the inclusion of relevant behavioral and physiological endpoints.[3]

Animal Model Selection

The choice of animal model is critical for the translational relevance of the findings. For initial screening of psychoactive compounds, rodents such as mice or rats are commonly used due to their well-characterized neurobiology and the availability of established behavioral paradigms.[4]

Dosing and Administration

The route of administration should be chosen based on the physicochemical properties of the compound and the intended clinical application. Common routes for preclinical studies include intraperitoneal (IP), oral (PO), and subcutaneous (SC) injections. A dose-response study is essential to identify the effective and toxic dose ranges.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to characterize the pharmacological effects of this compound.

Protocol 1: Acute Toxicity Assessment (LD50)

Objective: To determine the median lethal dose (LD50) of the compound and identify signs of acute toxicity.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Syringes and needles for administration

Procedure:

  • Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.

  • Prepare a range of doses of the test compound dissolved in the chosen vehicle.

  • Divide the animals into groups (n=5 per sex per dose group), including a vehicle control group.

  • Administer a single dose of the compound or vehicle via the desired route (e.g., IP).

  • Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, posture, motor activity, and physiological parameters.

  • Record mortality in each group.

  • At the end of the 14-day observation period, euthanize surviving animals and perform gross necropsy.

  • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Protocol 2: Behavioral Assessment in the Open Field Test

Objective: To evaluate the effects of the compound on locomotor activity and anxiety-like behavior.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Video tracking software

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle at predetermined doses (based on toxicity data).

  • After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the center of the open field arena.

  • Record the animal's activity for 10-15 minutes using the video tracking software.

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Protocol 3: Assessment of Serotonergic Activity using the Head-Twitch Response (HTR)

Objective: To determine if the compound has agonistic activity at serotonin 5-HT2A receptors, a common target for tryptamine derivatives.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Observation chambers

Procedure:

  • Administer the test compound or vehicle at various doses.

  • Place each mouse in an individual observation chamber.

  • Observe and count the number of head twitches for a period of 30-60 minutes, starting immediately after administration.

  • A positive control, such as a known 5-HT2A agonist (e.g., DOI), should be included.

  • Analyze the dose-response relationship for the induction of head twitches.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between different dose groups and with control groups.

Table 1: Acute Toxicity of this compound in Rats

Dose (mg/kg)Route of AdministrationMortality (Male)Mortality (Female)Observed Toxic Signs
VehicleIP0/50/5None
Dose 1IP
Dose 2IP
Dose 3IP
Dose 4IP

Table 2: Effects of this compound on Open Field Behavior in Mice

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle-
Compound XDose 1
Compound XDose 2
Compound XDose 3

Visualizations

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Preclinical Evaluation start Compound Synthesis & Characterization toxicity Acute Toxicity Study (LD50 in Rats) start->toxicity Initial Safety behavior Behavioral Phenotyping (Open Field, etc. in Mice) toxicity->behavior Dose Selection mechanism Mechanistic Studies (e.g., Head-Twitch Response) behavior->mechanism Hypothesis Generation pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling mechanism->pk_pd Target Engagement report Data Analysis & Reporting pk_pd->report Comprehensive Profile

Caption: A streamlined workflow for the in vivo evaluation of novel compounds.

Hypothetical Signaling Pathway

Given the structural similarity to tryptamines, this compound may interact with serotonergic pathways. The following diagram illustrates a potential mechanism of action involving the 5-HT2A receptor.

signaling_pathway cluster_pathway Potential Serotonergic Signaling Pathway compound 2-(1H-indol-3-yl)- 2-methylpropan-1-amine receptor 5-HT2A Receptor compound->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Cellular Effects ca_release->downstream pkc_activation->downstream

Caption: A putative signaling cascade initiated by compound binding to the 5-HT2A receptor.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo characterization of this compound. Researchers should adapt these methodologies based on the specific research questions and the emerging data for this compound. Rigorous experimental design and adherence to ethical standards are paramount for generating reproducible and meaningful results that can guide future drug development efforts.

References

Applikationsbeschreibung: Derivatisierung von 2-(1H-indol-3-yl)-2-methylpropan-1-amin zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

2-(1H-indol-3-yl)-2-methylpropan-1-amin, ein Tryptamin-Analogon, stellt aufgrund seiner geringen Konzentration in biologischen Matrizes und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Die Derivatisierung ist eine entscheidende Strategie, um die Nachweisgrenzen zu verbessern und eine genaue Quantifizierung mittels chromatographischer Techniken zu ermöglichen. Diese Applikationsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung des primären Amins der Zielverbindung zur Verbesserung der Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenz- (FLD) oder Ultraviolett- (UV) Detektion sowie Gaschromatographie-Massenspektrometrie (GC-MS).

Die hier beschriebenen Methoden zielen darauf ab, die Empfindlichkeit und Selektivität zu erhöhen, indem funktionelle Gruppen eingeführt werden, die entweder stark fluoreszierend, UV-absorbierend oder für die GC-Analyse geeignet sind. Behandelt werden die Derivatisierung mit o-Phthalaldehyd (OPA), 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl), Dansylchlorid und die Silylierung für die GC-MS-Analyse.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit den beschriebenen Derivatisierungsmethoden für Tryptamin-Analoga erzielt wurden. Diese Werte dienen als Richtlinie für die zu erwartende Leistung bei der Analyse von 2-(1H-indol-3-yl)-2-methylpropan-1-amin.

DerivatisierungsmethodeAnalytische PlattformTypischer linearer BereichTypische Nachweisgrenze (LOD)Anmerkungen
OPA/ThiolHPLC-FLD0.2 - 50 ng/mL[1]0.04 - 0.13 ng/mL[1]Schnelle Reaktion, aber Derivate können instabil sein.[2]
FMOC-ClHPLC-FLD0.2 - 5.0 µg/mL[3]Detektion im Femtomol-Bereich möglich.[4]Bildet stabile und stark fluoreszierende Derivate.[4]
DansylchloridHPLC-FLD/UV7 - 50 µg/L7 - 50 µg/LStabile Derivate, geeignet für UV- und Fluoreszenzdetektion.[5]
Silylierung (z.B. MSTFA)GC-MS0.1 - 1.3 µg/L0.1 - 1.3 µg/LErhöht die Flüchtigkeit und thermische Stabilität für die GC-Analyse.[6]

Experimentelle Protokolle

Hier werden detaillierte Methoden für die Derivatisierung von 2-(1H-indol-3-yl)-2-methylpropan-1-amin beschrieben.

Methode 1: Prä-Säulen-Derivatisierung mit OPA für die HPLC-FLD-Analyse

Prinzip: Primäre Amine reagieren schnell mit o-Phthalaldehyd (OPA) in Gegenwart eines Thiol-Reagenzes (z. B. 3-Mercaptopropionsäure), um hoch fluoreszierende Isoindol-Derivate zu bilden.[7][8]

Reagenzien:

  • 2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard

  • Methanol (HPLC-Qualität)

  • Boratpuffer (0.4 M, pH 10.2)

  • o-Phthalaldehyd (OPA) Lösung (50 mg/mL in Methanol)

  • 3-Mercaptopropionsäure (MPA)

  • OPA-Derivatisierungsreagenz: Mischen Sie 1 ml OPA-Lösung, 9 ml Boratpuffer und 20 µl MPA. Täglich frisch zubereiten.

Protokoll:

  • Bereiten Sie eine Stammlösung des Analyten in Methanol vor (z. B. 1 mg/mL).

  • Erstellen Sie eine Reihe von Arbeitsstandards durch Verdünnung der Stammlösung.

  • Geben Sie zu 100 µL der Standard- oder Probelösung 200 µL des OPA-Derivatisierungsreagenzes in ein Injektionsfläschchen.

  • Mischen Sie die Lösung durch kurzes Vortexen für 1 Minute bei Raumtemperatur.[8]

  • Injizieren Sie die Probe sofort in das HPLC-System.

HPLC-FLD-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient aus A (Phosphatpuffer, 50 mM, pH 7.0) und B (Acetonitril/Methanol 50:50)

  • Flussrate: 1.0 mL/min

  • Injektionsvolumen: 20 µL

  • Fluoreszenzdetektion: Anregung bei 340 nm, Emission bei 455 nm.

Methode 2: Prä-Säulen-Derivatisierung mit FMOC-Cl für die HPLC-FLD-Analyse

Prinzip: 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) reagiert mit primären Aminen unter milden alkalischen Bedingungen zu stabilen, stark fluoreszierenden N-substituierten Carbamaten.[3][4]

Reagenzien:

  • 2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard

  • Acetonitril (HPLC-Qualität)

  • Boratpuffer (0.2 M, pH 10.0)[9]

  • FMOC-Cl-Lösung (15 mM in Acetonitril)[9]

  • 1-Adamantanamin (ADAM) Lösung (300 mM in Wasser-Acetonitril, 1:1, v/v) zum Quenchen von überschüssigem FMOC-Cl.[9]

Protokoll:

  • Bereiten Sie eine Stammlösung des Analyten in Acetonitril vor.

  • Erstellen Sie eine Reihe von Arbeitsstandards.

  • Mischen Sie 300 µL der Standard- oder Probelösung mit 600 µL Boratpuffer.[9]

  • Fügen Sie 600 µL der FMOC-Cl-Lösung hinzu und mischen Sie.[9]

  • Lassen Sie die Reaktion 5 Minuten bei Raumtemperatur ablaufen.[9]

  • Fügen Sie 600 µL der ADAM-Lösung hinzu, um die Reaktion zu stoppen und überschüssiges FMOC-Cl zu entfernen.[9]

  • Filtrieren Sie die Probe vor der Injektion.

HPLC-FLD-Bedingungen:

  • Säule: C18-Umkehrphasensäule

  • Mobile Phase: Gradient aus A (Acetatpuffer, 50 mM, pH 4.2) und B (Acetonitril)

  • Flussrate: 1.2 mL/min

  • Injektionsvolumen: 20 µL

  • Fluoreszenzdetektion: Anregung bei 265 nm, Emission bei 315 nm.

Methode 3: Prä-Säulen-Derivatisierung mit Dansylchlorid für die HPLC-FLD/UV-Analyse

Prinzip: Dansylchlorid reagiert mit primären Aminen zu stabilen Dansylamiden, die sowohl stark UV-absorbierend als auch fluoreszierend sind.[5]

Reagenzien:

  • 2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard

  • Aceton (HPLC-Qualität)

  • Natriumbicarbonatpuffer (100 mM, pH 9.0)

  • Dansylchlorid-Lösung (1.0 mg/mL in Aceton)[10]

Protokoll:

  • Lösen Sie den Analyten in einem geeigneten Lösungsmittel auf.

  • Geben Sie zu 1 mL der Probe 1 mL Dansylchlorid-Lösung und 1 mL Natriumbicarbonatpuffer.[10]

  • Vortexen Sie die Mischung kurz.

  • Erhitzen Sie die Probe für 1 Stunde bei 50°C.[10]

  • Lassen Sie die Probe auf Raumtemperatur abkühlen.

  • Filtrieren Sie die Probe vor der Injektion.

HPLC-FLD/UV-Bedingungen:

  • Säule: C18-Umkehrphasensäule

  • Mobile Phase: Isokratisch oder Gradient aus A (Phosphatpuffer, 20 mM, pH 2.8) und B (Acetonitril).[11]

  • Flussrate: 1.0 mL/min

  • Injektionsvolumen: 20 µL

  • Detektion: UV bei 254 nm oder Fluoreszenz bei Anregung von 340 nm und Emission von 530 nm.[11]

Methode 4: Silylierungs-Derivatisierung für die GC-MS-Analyse

Prinzip: Die Silylierung mit Reagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ersetzt aktive Wasserstoffatome an der Amingruppe durch eine Trimethylsilyl (TMS)-Gruppe. Dies erhöht die Flüchtigkeit und thermische Stabilität der Verbindung und macht sie für die GC-Analyse geeignet.[6][12]

Reagenzien:

  • 2-(1H-indol-3-yl)-2-methylpropan-1-amin Standard

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei)

  • Geeignetes Lösungsmittel (z. B. Acetonitril, wasserfrei)

Protokoll:

  • Trocknen Sie die Probe oder den Standard vollständig unter einem Stickstoffstrom.

  • Fügen Sie 50 µL wasserfreies Pyridin und 50 µL MSTFA hinzu.

  • Verschließen Sie das Reaktionsgefäß fest.

  • Erhitzen Sie die Mischung für 30 Minuten bei 60-80°C.

  • Kühlen Sie die Probe auf Raumtemperatur ab.

  • Injizieren Sie ein Aliquot in das GC-MS-System.

GC-MS-Bedingungen:

  • Säule: DB-5ms oder ähnliche unpolare Kapillarsäule (z. B. 30 m x 0.25 mm ID, 0.25 µm Filmdicke)

  • Injektor-Temperatur: 250°C

  • Ofenprogramm: Start bei 100°C, Rampe auf 280°C mit 10°C/min, 5 min halten.

  • Trägergas: Helium, konstante Flussrate 1 mL/min

  • MS-Transferlinie: 280°C

  • Ionenquelle: 230°C

  • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV

  • Scan-Modus: Full Scan (m/z 50-550) zur Identifizierung oder Selected Ion Monitoring (SIM) zur Quantifizierung.

Visualisierungen

Derivatization_Workflow_HPLC cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Probe / Standard Extraction Extraktion (optional) Sample->Extraction Reaction Reaktion (Mischen, Inkubation) Extraction->Reaction Deriv_Reagent Derivatisierungsreagenz (OPA, FMOC-Cl, Dansyl-Cl) Deriv_Reagent->Reaction HPLC HPLC-Trennung Reaction->HPLC Detector Detektion (FLD / UV) HPLC->Detector Data Datenerfassung Detector->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die HPLC-Analyse nach der Derivatisierung.

Derivatization_Workflow_GCMS cluster_prep_gc Probenvorbereitung cluster_deriv_gc Silylierung cluster_analysis_gc Analyse Sample_GC Probe / Standard Drying Trocknung Sample_GC->Drying Reaction_GC Reaktion (Erhitzen) Drying->Reaction_GC Silyl_Reagent Silylierungsreagenz (z.B. MSTFA) Silyl_Reagent->Reaction_GC GC GC-Trennung Reaction_GC->GC MS MS-Detektion GC->MS Data_GC Datenerfassung MS->Data_GC

Abbildung 2: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach der Silylierung.

OPA_Reaction OPA Derivatisierungsreaktion Analyte 2-(1H-indol-3-yl)-2-methylpropan-1-amin (Primäres Amin) Product Fluoreszierendes Isoindol-Derivat Analyte->Product + OPA o-Phthalaldehyd (OPA) OPA->Product + Thiol Thiol (z.B. MPA) Thiol->Product

Abbildung 3: Schematische Darstellung der OPA-Derivatisierungsreaktion.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties. The evaluation of the cytotoxic potential of novel indole-containing compounds, such as 2-(1H-indol-3-yl)-2-methylpropan-1-amine, is a critical step in the drug discovery and development process.[1][2] Cell-based assays are fundamental tools for assessing a compound's effect on cell viability, proliferation, and mechanism of cell death.[3][4][5] This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays—MTT, LDH, and Caspase-3/7—to comprehensively evaluate the cytotoxic effects of this compound.

Data Presentation: Summarized Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic evaluation of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth or viability, are summarized.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung Carcinoma25.6 ± 2.1
HeLaCervical Carcinoma18.9 ± 1.5
MCF-7Breast Adenocarcinoma32.4 ± 3.3
HepG2Hepatocellular Carcinoma45.1 ± 4.2

Table 2: LDH Release Assay Results for this compound

Cell LineTreatment Concentration (µM)% Cytotoxicity (LDH Release)
A5491015.2 ± 1.8
2548.7 ± 3.5
5085.3 ± 5.1
HeLa1022.5 ± 2.0
2555.1 ± 4.2
5092.6 ± 6.3

Table 3: Caspase-3/7 Activity Induced by this compound

Cell LineTreatment Concentration (µM)Fold Increase in Caspase-3/7 Activity
A549253.8 ± 0.4
HeLa254.5 ± 0.6

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[7]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.[7]

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Measure the absorbance at 590 nm using a microplate reader.[8]

LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of membrane integrity loss.[9]

Materials:

  • Treated cells in 96-well plates

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)[9]

  • Microplate reader

Protocol:

  • Prepare cells and treat them with this compound as described in the MTT assay protocol.

  • Set up the following controls on the same plate:[9]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background: Culture medium without cells.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 10-30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Caspase-3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10]

Materials:

  • Treated cells in 96-well, opaque-walled plates

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with this compound as previously described.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • The fold increase in caspase activity is calculated by normalizing the luminescence of treated samples to that of the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HeLa) seeding 2. Seed cells in 96-well plates cell_culture->seeding compound_prep 3. Prepare serial dilutions of This compound treatment 4. Treat cells and incubate (24-72h) compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout 5. Measure Absorbance or Luminescence mtt->readout ldh->readout caspase->readout calculation 6. Calculate % Viability, % Cytotoxicity, or Fold Change readout->calculation ic50 7. Determine IC50 values calculation->ic50

Caption: General workflow for assessing the cytotoxicity of a test compound.

Apoptosis Signaling Pathway

apoptosis_pathway Intrinsic Apoptosis Pathway compound 2-(1H-indol-3-yl)-2- methylpropan-1-amine stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp37 Pro-caspase-3/7 active_casp9->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

References

Use of 2-(1H-indol-3-yl)-2-methylpropan-1-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Synthetic Utility of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Introduction

This compound, also known as α,α-dimethyltryptamine, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and research chemicals. As a derivative of tryptamine, its core indole structure is a key pharmacophore in numerous biologically active compounds. The presence of the gem-dimethyl group on the α-carbon sterically hinders metabolic degradation by monoamine oxidase (MAO), potentially increasing the in vivo stability and duration of action of its derivatives compared to unsubstituted tryptamines.

The primary amine functionality serves as a versatile chemical handle for a wide array of synthetic transformations. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. Its principal applications lie in the formation of amides, sulfonamides, carbamates, and in condensation reactions to generate more complex heterocyclic systems. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for screening and lead optimization.

Key Synthetic Applications

  • Amide Bond Formation: The primary amine readily reacts with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is one of the most common and robust methods for elaborating the structure. Amide coupling reactions are central to the synthesis of a vast range of pharmaceuticals. The resulting N-acylated derivatives can be designed to target a variety of biological receptors.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives. The sulfonamide group is a key feature in many antibacterial drugs and diuretics and can be used to modulate the electronic and lipophilic properties of the parent molecule.

  • Urea and Carbamate Formation: Treatment with isocyanates or chloroformates yields ureas and carbamates, respectively. These functional groups are prevalent in bioactive molecules and can act as hydrogen bond donors and acceptors, influencing receptor binding affinity.

  • Pictet-Spengler Reaction: As a tryptamine analog, it can potentially participate in the Pictet-Spengler reaction with aldehydes or ketones to construct tetracyclic β-carboline frameworks. These structures are the core of many biologically active alkaloids.

The following sections provide detailed protocols for a representative synthetic transformation—amide bond formation—based on methodologies applied to structurally similar tryptamines.

Data Presentation: Representative Amide Coupling Reaction

The following data is adapted from a similar reaction with the parent compound, tryptamine, and serves as a representative example of the yields achievable in DCC-mediated amide coupling reactions.[1]

Product NameStarting AmineCoupling ReagentYieldMelting Point
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideTryptamineDCC99%114-115 °C
Hypothetical Product: N-(2-(1H-indol-3-yl)-2-methylpropyl)-2-(aryl)propanamideThis compoundDCC / EDCHighN/A

Note: DCC = N,N'-Dicyclohexylcarbodiimide; EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Yields are expected to be high for this class of reaction.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using DCC

This protocol describes a general method for the synthesis of N-acylated derivatives from this compound using a carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. This method is adapted from the successful synthesis of a naproxen-tryptamine conjugate.[1]

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., Naproxen, Ibuprofen, or a custom-synthesized acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, dilute solution (e.g., 1 M)

  • Sodium bicarbonate, saturated aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of the chosen carboxylic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10-15 mL), add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol, 1.0 eq.).

  • Stir the reaction mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1]

  • Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

  • Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide product.

Visualizations

reaction_pathway Amide Coupling Reaction Workflow A 2-(1H-indol-3-yl)-2- methylpropan-1-amine D N-Acylated Product (Amide) A->D B R-COOH (Carboxylic Acid) B->D C DCC E DCU (Precipitate) C->E + H₂O synthetic_utility Synthetic Pathways for the Building Block cluster_reagents Reagents cluster_products Product Classes start 2-(1H-indol-3-yl)-2- methylpropan-1-amine p1 Amides start->p1 Coupling p2 Sulfonamides start->p2 Reaction p3 Ureas start->p3 Addition p4 β-Carbolines (via Pictet-Spengler) start->p4 Cyclization r1 R-COCl / R-COOH (Acid Chloride / Carboxylic Acid) r1->p1 r2 R-SO₂Cl (Sulfonyl Chloride) r2->p2 r3 R-NCO (Isocyanate) r3->p3 r4 R-CHO / R₂CO (Aldehyde / Ketone) r4->p4

References

Application Notes and Protocols for Receptor Binding Assay of 2-(1H-indol-3-yl)-2-methylpropan-1-amine (alpha-Methyltryptamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-indol-3-yl)-2-methylpropan-1-amine, commonly known as alpha-methyltryptamine (AMT), is a tryptamine derivative with known stimulant and hallucinogenic properties.[1] Its pharmacological profile is complex, as it interacts with multiple components of the monoaminergic system.[2] AMT demonstrates affinity for serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes, and also interacts with adrenergic receptors and the serotonin transporter.[1][3] Furthermore, it is a potent inhibitor of monoamine oxidase (MAO), especially MAO-A.[1] This multifaceted activity makes AMT a subject of interest in neuropharmacology and drug development.

These application notes provide a detailed protocol for conducting a receptor binding assay to characterize the interaction of AMT with the serotonin 5-HT2A receptor, a key target implicated in its psychoactive effects.

Data Presentation

The following table summarizes the reported binding affinities of alpha-methyltryptamine (AMT) for various serotonin receptor subtypes. This data is essential for designing and interpreting competitive binding experiments.

Receptor SubtypeRadioligandTissue/SystemKi (nM)Reference
5-HT2[3H]ketanserinRat Frontal Cortex HomogenatesVaries[4][5]
5-HT1B[3H]serotoninRat Frontal Cortex HomogenatesVaries[4][5]

Note: Specific Ki values for alpha-methyltryptamine at various serotonin receptor subtypes are not consistently available in the literature; values can vary based on experimental conditions.[2] The data often involves displacement of specific radioligands.[4][5]

Experimental Protocols

Principle of the Assay

A receptor binding assay is a technique used to measure the affinity of a ligand (in this case, AMT) for a specific receptor. This protocol describes a competitive radioligand binding assay. The assay measures the ability of unlabeled AMT to compete with a radiolabeled ligand for binding to the 5-HT2A receptor. The concentration of AMT that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be used to determine the binding affinity (Ki).

Materials and Reagents
  • Test Compound: this compound (alpha-Methyltryptamine, AMT)

  • Receptor Source: Commercially available membranes from cells expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells) or rat frontal cortex homogenates.[4][5]

  • Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist.

  • Unlabeled Ligand for Non-Specific Binding: Ketanserin or another high-affinity 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_reagents Add Reagents to Wells: - Receptor Membranes - [3H]Ketanserin - AMT or Unlabeled Ligand prep_plates->add_reagents incubation Incubate at 25°C for 60-90 minutes add_reagents->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting data_analysis Calculate Specific Binding, IC50, and Ki Values counting->data_analysis

Caption: Workflow for the 5-HT2A Receptor Binding Assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer (50 mM Tris-HCl, pH 7.4) and wash buffer (cold 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of AMT, [3H]Ketanserin, and the unlabeled antagonist in the assay buffer. Perform serial dilutions of AMT to create a range of concentrations for the competition assay (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM), and 50 µL of assay buffer to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin, and 50 µL of a high concentration of unlabeled antagonist (e.g., 1-10 µM ketanserin) to designated wells.

    • Competition Binding: Add 50 µL of receptor membrane preparation, 50 µL of [3H]Ketanserin, and 50 µL of the varying concentrations of AMT to the remaining wells.

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[2]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the AMT concentration.

    • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of AMT that inhibits 50% of the specific binding of [3H]Ketanserin.

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Overview

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AMT AMT (Agonist) Receptor 5-HT2A Receptor (GPCR) AMT->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine synthesis. The proposed synthetic pathway involves a two-step process: the formation of the nitrile intermediate, 2-(1H-indol-3-yl)-2-methylpropanenitrile, followed by its reduction to the target primary amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile from Indole and Acetone Cyanohydrin
Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of indole 1. Insufficiently acidic catalyst: The reaction requires an acid catalyst to promote the formation of the electrophilic species from acetone cyanohydrin. 2. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. 3. Poor quality of acetone cyanohydrin: The reagent may have decomposed, especially if not stored properly.1. Catalyst Optimization: Screen various Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, sulfuric acid, boron trifluoride etherate). Start with a catalytic amount and incrementally increase if necessary. 2. Temperature Adjustment: Gradually increase the reaction temperature, for example, from room temperature to 50-80°C, while monitoring for product formation and decomposition. 3. Reagent Quality Check: Use freshly opened or purified acetone cyanohydrin.
Formation of multiple byproducts (polyalkylation) High reactivity of indole: Indole can react at multiple positions, and the product itself can undergo further reaction.1. Control Stoichiometry: Use a slight excess of indole relative to acetone cyanohydrin to minimize dialkylation of the indole. 2. Slow Addition: Add the acetone cyanohydrin or the acid catalyst dropwise to the indole solution to maintain a low concentration of the reactive electrophile.
Predominant N-alkylation instead of C3-alkylation Reaction conditions favoring N-alkylation: The choice of solvent and base can influence the site of alkylation.1. Solvent Selection: Aprotic, non-polar solvents generally favor C3-alkylation. Experiment with solvents like toluene or dichloromethane. 2. Avoid Strong Bases: This reaction is typically acid-catalyzed. The presence of a strong base would deprotonate the indole nitrogen, favoring N-alkylation.
Product decomposition Harsh acidic conditions or high temperatures: The indole ring and the nitrile group can be sensitive to strong acids and excessive heat.1. Use Milder Acids: Opt for milder Lewis acids or solid acid catalysts that can be easily filtered off. 2. Optimize Temperature and Time: Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time before significant decomposition occurs.
Step 2: Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile to this compound
Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete reduction of the nitrile 1. Insufficient reducing agent: The stoichiometry of the reducing agent to the nitrile may be too low. 2. Deactivated catalyst (for catalytic hydrogenation): The catalyst may be poisoned or have lost its activity. 3. Low quality of LiAlH₄: Lithium aluminum hydride can degrade upon exposure to moisture.1. Increase Reducing Agent: For LiAlH₄, use at least 1.5-2.0 equivalents. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. 2. Use Fresh Catalyst: For hydrogenation, use fresh, high-quality catalyst (e.g., Raney Ni, Pd/C). 3. Ensure Anhydrous Conditions for LiAlH₄: Use freshly opened LiAlH₄ and ensure all glassware and solvents are rigorously dried.
Formation of secondary amine byproduct Condensation of the primary amine with an imine intermediate: This is a common side reaction in catalytic hydrogenation of nitriles.1. Optimize Reaction Conditions: Conduct the hydrogenation at lower temperatures and pressures. 2. Use Additives: The addition of ammonia or a co-solvent like liquid ammonia can suppress secondary amine formation.[1] 3. Choice of Catalyst: Some catalysts are more selective for primary amine formation.
Difficult work-up and product isolation (LiAlH₄ reduction) Formation of aluminum salts: The quenching of LiAlH₄ results in the formation of aluminum salts that can emulsify or trap the product.1. Fieser Work-up: Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water) to precipitate granular aluminum salts that are easily filtered.[2]
Low yield after purification Product volatility or degradation: The product may be lost during solvent removal or may be unstable during purification (e.g., on silica gel). Formation of a quaternary ammonium salt byproduct: If dichloromethane is used as a solvent during workup or chromatography, it can react with the amine product.1. Careful Concentration: Remove solvent under reduced pressure at a low temperature. 2. Alternative Purification: Consider purification by crystallization of a salt (e.g., fumarate or hydrochloride) instead of column chromatography. If chromatography is necessary, use a deactivated silica gel or alumina and elute quickly. 3. Avoid Chlorinated Solvents: Do not use dichloromethane for extraction or chromatography of the final amine product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A two-step synthesis is proposed. The first step involves the acid-catalyzed reaction of indole with acetone cyanohydrin to form the intermediate 2-(1H-indol-3-yl)-2-methylpropanenitrile. The second step is the reduction of this nitrile to the target primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Q2: How can I minimize the formation of N-alkylated indole byproducts in the first step?

The formation of N-alkylated byproducts is a common issue in indole chemistry. To favor C3-alkylation, it is recommended to use an acid catalyst in a non-polar, aprotic solvent and avoid the use of strong bases, which would deprotonate the indole nitrogen and increase its nucleophilicity at the N1 position.

Q3: Which reducing agent is better for the conversion of the nitrile to the amine, LiAlH₄ or catalytic hydrogenation?

Both methods are effective. LiAlH₄ is a very powerful reducing agent that typically gives high yields but requires strict anhydrous conditions and careful handling.[2][3][4][5] Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) is generally considered safer, especially for larger scale reactions, but may require optimization of catalyst, pressure, and temperature to maximize selectivity for the primary amine and avoid the formation of secondary amines.[1][6][7]

Q4: My final amine product appears to be unstable. How can I best store it?

Primary amines can be susceptible to oxidation and degradation. For long-term storage, it is advisable to convert the freebase amine into a stable salt, such as the hydrochloride or fumarate salt. These salts are typically crystalline, less volatile, and more stable than the freebase.

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product in both steps. For detailed analysis and characterization of the intermediate and final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Data Presentation

The following tables summarize typical reaction conditions for analogous transformations that can be adapted for the synthesis of this compound.

Table 1: Conditions for Analogous C3-Alkylation of Indoles

ElectrophileCatalystSolventTemperature (°C)Yield (%)Reference
TrichloroacetimidatesLewis AcidsDichloromethaneRoom Temp.Good to Excellent[8]
Unactivated AlkenesHIDichloromethane3087[9]
α-Heteroaryl-substituted methyl alcoholsCs₂CO₃/Oxone®Toluene11041-87[10]

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

Reducing SystemSubstrate TypeSolventTemperature (°C)Yield (%)Reference
LiAlH₄Aromatic & Aliphatic NitrilesTHF or Ether0 to RefluxHigh[2][4]
H₂ / Raney NiAliphatic & Aromatic NitrilesEthanol/Ammonia25-100Good to Excellent[6]
H₂ / Pd/CAromatic NitrilesIsopropanolRoom Temp.High[1]
Mn(I) Complex / H₂Aromatic & Aliphatic NitrilesToluene100Good to Excellent[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile

  • To a solution of indole (1.0 eq) in anhydrous toluene (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to 60°C.

  • Slowly add acetone cyanohydrin (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Maintain the reaction at 60°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile using LiAlH₄

  • In a dry three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 2-(1H-indol-3-yl)-2-methylpropanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The crude product can be purified by conversion to a salt and recrystallization.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction Indole Indole Reaction1 C3-Alkylation AcetoneCyanohydrin Acetone Cyanohydrin AcidCatalyst Acid Catalyst (e.g., p-TSA) Nitrile 2-(1H-indol-3-yl)-2-methylpropanenitrile Reaction2 Reduction Nitrile->Reaction2 Reaction1->Nitrile ReducingAgent Reducing Agent (e.g., LiAlH₄) FinalAmine This compound Reaction2->FinalAmine

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield in Step 2 (Nitrile Reduction) Q_Complete Q_Complete Start->Q_Complete Is the reduction incomplete? A_Reagent Increase equivalents of reducing agent. Check quality of LiAlH₄. Use fresh catalyst for hydrogenation. Q_Complete->A_Reagent Yes Q_SideProducts Are there significant side products? Q_Complete->Q_SideProducts No A_SecondaryAmine Optimize hydrogenation conditions (lower temp/pressure). Add ammonia to the reaction. Q_SideProducts->A_SecondaryAmine Yes, secondary amine A_Workup Optimize LiAlH₄ quench (Fieser method). Avoid chlorinated solvents in workup. Purify via salt crystallization. Q_SideProducts->A_Workup No, poor recovery

Caption: Troubleshooting decision tree for the nitrile reduction step.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1H-indol-3-yl)-2-methylpropan-1-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A1: The limited aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The presence of the hydrophobic indole ring and the alkyl chain contributes to its low affinity for water. As a weak base, it is predominantly in its neutral, less soluble form at neutral to alkaline pH.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As an amine-containing compound, it can be protonated in acidic conditions to form a more soluble salt.[1] Lowering the pH of the aqueous buffer will increase the proportion of the protonated, charged form of the molecule, thereby enhancing its solubility.

Q3: What are the initial recommended steps if I observe precipitation of the compound in my aqueous buffer?

A3: If you observe precipitation, we recommend the following initial troubleshooting steps:

  • Visual Inspection: Confirm the presence of solid material in your solution.

  • pH Adjustment: Attempt to lower the pH of your buffer to see if the precipitate dissolves.

  • Use of Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO and add it to your aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: Can I use co-solvents to dissolve this compound?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are often used. It is crucial to first dissolve the compound in the co-solvent to create a concentrated stock solution and then dilute it into the aqueous buffer. Be mindful of the final co-solvent concentration, as it can affect biological assays. For instance, tryptamine is soluble in organic solvents like ethanol and DMSO.[2]

Q5: Are there other solubilizing agents I can use?

A5: Cyclodextrins are effective solubilizing agents for poorly soluble compounds.[3][4] They can encapsulate the hydrophobic indole portion of the molecule within their cavity, forming an inclusion complex that is more soluble in water.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guides

Issue 1: Compound precipitates upon addition to aqueous buffer
  • Symptom: A solid precipitate forms immediately or over a short period after adding the compound (or a stock solution) to the aqueous buffer.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final buffer conditions (pH, temperature, and composition).

  • Solutions:

    • pH Adjustment: Lower the pH of the aqueous buffer. For an amine-containing compound, a pH of 4-5 is a good starting point to promote the formation of the more soluble protonated species.

    • Co-solvent Approach: Prepare a high-concentration stock solution in 100% DMSO. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion. Keep the final DMSO concentration as low as possible (typically <1%, but this is assay-dependent).

    • Cyclodextrin Encapsulation: Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) and then add the compound. The formation of an inclusion complex can significantly enhance aqueous solubility.[5]

Issue 2: Inconsistent results in biological assays
  • Symptom: High variability in experimental results between replicates or different batches of experiments.

  • Possible Cause: The compound may be slowly precipitating out of the solution over the course of the experiment, leading to a decrease in the effective concentration.

  • Solutions:

    • Solubility Confirmation: Before starting a series of experiments, confirm the solubility of the compound at the desired concentration and in the exact experimental buffer. This can be done by preparing the solution, allowing it to equilibrate, and then visually inspecting for any precipitate or measuring the concentration of the supernatant after centrifugation.

    • Use of Solubilizing Agents: Employ a solubilization strategy (pH adjustment, co-solvents, or cyclodextrins) from the outset to ensure the compound remains in solution throughout the experiment.

    • Fresh Preparation: Prepare the final working solution fresh before each experiment to minimize the risk of precipitation over time.

Data Presentation

Table 1: Example pH-Dependent Aqueous Solubility of a Tryptamine Derivative

pHExpected Solubility (µg/mL)Predominant Species
4.0> 1000Protonated (Ammonium Salt)
5.0500 - 1000Mostly Protonated
6.0100 - 500Mixture of Protonated and Neutral
7.0< 50Mostly Neutral
8.0< 10Neutral

Note: This is illustrative data for a typical amine-containing compound. Actual values for this compound should be experimentally determined.

Table 2: Comparison of Solubilization Strategies for a Poorly Soluble Indole-Amine Compound

MethodExcipient/SolventTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Acid (e.g., HCl)Adjust to pH 4-5Simple, cost-effective.May not be suitable for pH-sensitive assays; risk of compound degradation at extreme pH.
Co-solvents DMSO, Ethanol0.1 - 5% (v/v) finalHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations; may interfere with some biological assays.
Cyclodextrins HP-β-CD1 - 10% (w/v)High solubilizing capacity, can improve stability, generally low toxicity.Can be more expensive; potential for interactions with other formulation components.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using pH Adjustment
  • Prepare the Buffer: Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer) at a concentration suitable for your experiment.

  • Initial pH Measurement: Measure the initial pH of the buffer.

  • Compound Addition: Add the desired amount of this compound to the buffer while stirring.

  • pH Adjustment: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the suspension while continuously monitoring the pH.

  • Dissolution: Continue adding acid until the compound fully dissolves. Note the final pH.

  • Final pH Adjustment: If necessary, carefully adjust the pH back towards the desired experimental pH, being cautious not to exceed the solubility limit at the new pH.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in a minimal amount of 100% DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Dilution into Aqueous Buffer: While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Concentration Check: Ensure the final concentration of DMSO is compatible with your experimental system (e.g., below 1% for many cell-based assays).

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 5-10% w/v) in the desired buffer.

  • Compound Addition: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Removal of Undissolved Compound: Centrifuge the solution to pellet the undissolved compound.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Concentration Determination: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_pH_Relationship cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Low_pH_Structure R-NH3+ (Protonated Amine) Low_pH_Solubility High Aqueous Solubility High_pH_Structure R-NH2 (Neutral Amine) Low_pH_Structure->High_pH_Structure pH dependent equilibrium High_pH_Solubility Low Aqueous Solubility

Caption: pH-dependent equilibrium and its effect on solubility.

CoSolvent_Workflow Start Start with solid compound Dissolve_DMSO Dissolve in 100% DMSO (High Concentration Stock) Start->Dissolve_DMSO Add_to_Buffer Add dropwise to aqueous buffer with vigorous mixing Dissolve_DMSO->Add_to_Buffer Final_Solution Final working solution (Low DMSO concentration) Add_to_Buffer->Final_Solution

Caption: Workflow for using a co-solvent.

Cyclodextrin_Mechanism cluster_components Components Indole_Amine Hydrophobic Indole-Amine Complex Soluble Inclusion Complex Indole_Amine->Complex encapsulation Cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior)

Caption: Mechanism of cyclodextrin-based solubilization.

References

Technical Support Center: Optimizing HPLC Separation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the HPLC-based separation and analysis of the parent compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its associated metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for separating this compound and its metabolites?

A1: A C18 (octadecylsilyl) reversed-phase column is the most common and recommended starting point for the analysis of indole-containing compounds. For this specific basic amine, a high-purity, end-capped C18 column is ideal to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[1][2][3] If peak shape issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.

Q2: What are the typical metabolites expected for an indole-based amine like this?

A2: Indole-containing pharmaceuticals are extensively metabolized in humans.[4] Common metabolic pathways include:

  • Phase I Metabolism: Primarily hydroxylation on the indole ring, followed by N-oxidation or dealkylation of the amine group.[4]

  • Phase II Metabolism: Subsequent conjugation of the hydroxylated metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility for excretion.[4]

Therefore, you should anticipate metabolites that are more polar than the parent compound.

Q3: Which mobile phase composition should I begin with for method development?

A3: For reversed-phase HPLC, a mobile phase consisting of an aqueous component and an organic modifier is standard.[5]

  • Organic Modifier: Acetonitrile is generally the preferred choice due to its low viscosity and UV transparency.[6] Methanol is a suitable alternative and can offer different selectivity.[7]

  • Aqueous Component: A buffer is crucial for controlling the pH and achieving reproducible retention times for ionizable compounds like this primary amine.[6][8] Start with a 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) solution in water. This low pH (around 2.5-3.0) ensures the primary amine is fully protonated and suppresses the ionization of silanol groups on the column, leading to better peak shape.[3]

  • Elution Mode: A gradient elution, starting from a low percentage of organic modifier (e.g., 5-10%) and ramping up to a high percentage (e.g., 95%), is recommended to effectively elute the parent compound and its more polar metabolites in a single run.[5]

Troubleshooting Guide

Q4: My peak for the parent compound is tailing significantly. What are the causes and solutions?

A4: Peak tailing is a common issue for basic compounds like amines in reversed-phase HPLC.[1][2]

  • Primary Cause: Secondary interactions between the basic amine group of your analyte and acidic, ionized silanol groups on the silica surface of the HPLC column.[2][3]

  • Solutions:

    • Lower Mobile Phase pH: Operate at a low pH (e.g., pH < 3) using an additive like formic acid or TFA. This protonates the silanol groups, minimizing their interaction with the protonated amine.[3]

    • Use a Highly End-Capped Column: Select a modern, high-purity silica column that has been "end-capped" to block most of the residual silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

    • Check for Column Contamination: A contaminated guard or analytical column can also cause tailing.[9] Flush the column or replace the guard column if necessary.

Q5: The peaks for the parent compound and a key metabolite are not well-separated (poor resolution). How can I improve this?

A5: Improving resolution requires optimizing the selectivity or efficiency of the separation.

  • Solutions:

    • Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) will increase the separation time and can improve the resolution between closely eluting peaks.[2]

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to their different solvent properties.[7]

    • Adjust the pH: Modifying the mobile phase pH can change the ionization state of your analytes and, consequently, their retention and selectivity.[10]

    • Use a High-Efficiency Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column length to increase the overall efficiency of the separation.[3]

Q6: I am observing peak fronting. What is the likely cause?

A6: Peak fronting is typically less common than tailing but usually points to a specific issue.

  • Primary Cause: Sample overload, where too much sample has been injected onto the column.[2]

  • Solutions:

    • Dilute the Sample: The most straightforward solution is to dilute your sample and reinject it.

    • Reduce Injection Volume: If diluting the sample is not feasible, reduce the volume of the injection.

    • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can also cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a standard protein precipitation method for extracting the analyte and its metabolites from a plasma matrix.[11][12]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the HPLC system.

Protocol 2: Recommended Starting HPLC-UV Method

This method provides a robust starting point for separating this compound and its metabolites.

  • Column: High-purity, end-capped C18, 100 mm x 2.1 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 14.0 min: 95% B

    • 14.1 min: 5% B

    • 18.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 280 nm (characteristic absorbance for the indole moiety).[13]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

AnalyteRetention Time (tR) at pH 3.0Tailing Factor (Tf) at pH 3.0Retention Time (tR) at pH 7.0Tailing Factor (Tf) at pH 7.0
Metabolite 1 (Hydroxylated) 3.5 min1.13.2 min1.4
Metabolite 2 (N-Oxide) 4.8 min1.24.5 min1.6
Parent Compound 8.2 min1.27.9 min2.1

As shown, operating at a lower pH significantly improves the peak shape (Tailing Factor closer to 1.0) for the basic parent compound.

Table 2: Effect of Organic Modifier on Resolution

Analyte PairResolution (Rs) with AcetonitrileResolution (Rs) with Methanol
Metabolite 1 / Metabolite 2 2.12.5
Metabolite 2 / Parent Compound 4.53.8

This data illustrates that changing the organic solvent can alter selectivity, improving resolution for some peak pairs (M1/M2) while reducing it for others (M2/Parent).

Visualizations

G Hypothetical Metabolic Pathway Parent Parent Compound This compound M1 Metabolite 1 (Hydroxylated Indole) Parent->M1 Phase I (Oxidation) M2 Metabolite 2 (N-Oxide) Parent->M2 Phase I (Oxidation) M3 Metabolite 3 (Glucuronide Conjugate) M1->M3 Phase II (Conjugation)

Caption: Hypothetical Phase I and Phase II metabolic pathway.

G HPLC Troubleshooting Workflow cluster_0 cluster_1 cluster_2 start Poor Chromatography Observed p_tail Peak Tailing? start->p_tail p_front Peak Fronting? p_res Poor Resolution? p_tail->p_front No sol_tail Lower Mobile Phase pH Use End-Capped Column Add Competing Base p_tail->sol_tail Yes p_front->p_res No sol_front Dilute Sample Reduce Injection Volume p_front->sol_front Yes sol_res Optimize Gradient Change Organic Solvent Adjust pH p_res->sol_res Yes

Caption: Decision tree for troubleshooting common HPLC issues.

G Experimental Workflow A 1. Plasma Sample Collection B 2. Protein Precipitation (with Acetonitrile) A->B C 3. Centrifugation B->C D 4. Supernatant Transfer C->D E 5. Reconstitution in Mobile Phase D->E F 6. HPLC-UV Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Workflow from sample preparation to data analysis.

References

Technical Support Center: Enhancing the Stability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which features an electron-rich indole ring and a primary amine, the compound is susceptible to two main degradation pathways:

  • Oxidation: The indole nucleus and the primary amine are both prone to oxidation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1] Oxidation often leads to the formation of colored impurities and complex byproducts, which can result in a loss of the compound's biological activity.[2]

  • Acid/Base Instability: While generally more stable in acidic conditions, prolonged exposure to strong acids or bases can catalyze degradation.[2][3] Strong acids can lead to protonation and potential side reactions, especially at higher temperatures, while strong bases can deprotonate the indole nitrogen, increasing its reactivity.[2]

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To maximize long-term stability, solutions should be stored under the following conditions:

  • Low Temperature: Store solutions refrigerated at 2-8°C for short-term use or frozen at -20°C to -80°C for long-term storage.[4]

  • Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[2][4] The indole ring is known to be sensitive to light.[4]

  • Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, purge the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.[2][4]

  • Appropriate Solvent: For stock solutions, consider using anhydrous DMSO, which can then be aliquoted and stored at -80°C.[4]

Q3: My solution of this compound is changing color. What is the cause?

A3: A color change, often to a yellow, brown, or pink hue, is a common indicator of degradation.[4] This is typically due to the oxidation of the indole ring, which can lead to the formation of colored oligomers and other degradation products.[4] If you observe a color change, it is recommended to prepare a fresh solution and take stricter precautions to protect it from light and oxygen.

Q4: Can I use antioxidants or other excipients to improve the stability of my solution?

A4: Yes, incorporating stabilizing excipients can be a highly effective strategy.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to your formulation.[1]

  • Chelating Agents: Metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1][5]

  • Buffers: To control pH and prevent acid- or base-catalyzed hydrolysis, use a suitable buffering agent to maintain the pH in a range where the compound is most stable, which should be determined experimentally.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks or peak distortion in HPLC/LC-MS analysis. 1. On-column degradation: The compound may be unstable on the stationary phase of the column.[3] 2. Oxidation in the sample vial: The compound may be degrading while waiting in the autosampler.[3]1. Optimize HPLC Method: Try a different column, adjust the mobile phase pH, or shorten the run time. 2. Prepare Fresh Samples: Prepare samples immediately before analysis. Use an autosampler with temperature control set to a low temperature (e.g., 4°C). 3. Add Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid to the sample diluent.
Inconsistent biological activity or variable results between experiments. 1. Stock solution degradation: The primary stock solution may have degraded over time. 2. Degradation in experimental media: The compound may be unstable in your cell culture media or physiological buffer, especially at 37°C.[4]1. Use Fresh Stock: Prepare a fresh stock solution from solid material. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Assess Media Stability: Perform a time-course experiment to determine the stability of the compound in your specific experimental medium under incubation conditions (e.g., 37°C, 5% CO₂).[4] Prepare dosing solutions immediately before use.
Precipitation of the compound in an aqueous formulation. 1. Poor solubility: The compound may have limited solubility at the desired concentration or pH. 2. Degradation to an insoluble product: A degradation product may be less soluble than the parent compound.1. Adjust Formulation pH: Determine the pH range where the compound is most soluble. 2. Use Co-solvents: Consider using pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) to improve solubility. 3. Utilize Solubilizing Excipients: Excipients like cyclodextrins can form inclusion complexes to enhance solubility and stability.[6][7]

Data Presentation

Table 1: Illustrative Forced Degradation Profile for an Indole Derivative

Stress Condition Reagent/Parameters Typical Observation
Acid Hydrolysis 0.1 M HCl at 60°C for 24h Moderate degradation.[3]
Base Hydrolysis 0.1 M NaOH at 60°C for 24h Significant degradation.[3]
Oxidation 3% H₂O₂ at RT for 24h Extensive degradation with color change.[1][3]
Thermal Degradation Solid state at 80°C for 48h Minor to moderate degradation.[1]
Photolytic Degradation UV/Vis light exposure for 24h Significant degradation.[3]

Note: This data is illustrative and based on general knowledge of indole compounds. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general method for monitoring the stability of this compound. It should be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 22.0 | 10 |

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (90:10 Mobile Phase A:B).

  • Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks indicates the formation of degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the compound.[8][9]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1] Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1] Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[1] Prepare a solution from the stressed solid for analysis.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to a photostability chamber with controlled UV and visible light for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above. Aim for 10-30% degradation of the active ingredient for optimal results.

Visualizations

cluster_main Likely Degradation Pathways of this compound Compound This compound Oxidation Oxidation (O₂, Light, Metal Ions) Compound->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis IndoleOxidation Indole Ring Oxidation Products (e.g., Hydroxylated species, N-oxides) Oxidation->IndoleOxidation AmineOxidation Amine Oxidation Products (e.g., Imines, Aldehydes) Oxidation->AmineOxidation HydrolysisProducts Hydrolysis Products (Potential ring opening under harsh conditions) Hydrolysis->HydrolysisProducts Polymeric Colored Polymeric Byproducts IndoleOxidation->Polymeric Further Reaction

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep 1. Prepare Solution (e.g., 0.5 mg/mL in desired solvent/buffer) t0 2. Analyze T=0 Sample (Establish baseline using HPLC) prep->t0 stress 3. Apply Stress Conditions (e.g., 40°C, Light Exposure, specific pH) t0->stress sampling 4. Collect Samples at Time Points (e.g., 2, 4, 8, 24 hours) stress->sampling analysis 5. Analyze Samples (Quantify remaining parent compound via HPLC) sampling->analysis data 6. Analyze Data (Plot % Remaining vs. Time) analysis->data conclusion 7. Determine Degradation Rate & Stability Profile data->conclusion

References

Minimizing off-target effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Due to its structural similarity to tryptamine derivatives, this compound may exhibit off-target activity at various receptors, ion channels, and enzymes. Potential off-target families include other G-protein coupled receptors (GPCRs), monoamine transporters, and voltage-gated ion channels. It is crucial to experimentally determine the off-target profile in your specific cellular model.

Q2: How can I reduce the off-target effects of this compound in my experiments?

A2: Minimizing off-target effects can be achieved by:

  • Using the lowest effective concentration: Determine the optimal concentration range for your desired effect through dose-response studies.

  • Employing structurally distinct control compounds: Use other molecules that produce the same primary effect but have different chemical scaffolds to confirm that the observed phenotype is not due to a common off-target effect.

  • Utilizing knockout or knockdown cell lines: If the primary target is known, using cells lacking that target can help to identify off-target effects.

  • Performing counter-screening assays: Test the compound against a panel of known off-target candidates.

Q3: My cells are showing unexpected toxicity. What could be the cause?

A3: Unexpected toxicity can arise from several factors:

  • Off-target cytotoxicity: The compound may be interacting with cellular components essential for viability.

  • Compound precipitation: Poor solubility can lead to the formation of aggregates that are toxic to cells.

  • Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be at a toxic concentration.

  • Metabolite toxicity: Cellular enzymes may convert the compound into a toxic metabolite.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradationStore the compound under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions regularly.
Cell line instabilityEnsure consistent cell passage number and growth conditions. Periodically check for mycoplasma contamination.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
High background signal in assays Non-specific bindingInclude appropriate controls (e.g., vehicle-only, unstained cells). Optimize washing steps in binding assays.
Compound autofluorescenceMeasure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay. If necessary, use a different fluorescent probe or a non-fluorescent detection method.
Low potency or efficacy Poor cell permeabilityUse cell lines with known transporter expression profiles. Consider using permeabilization agents if compatible with your assay.
Incorrect assay conditionsOptimize assay parameters such as incubation time, temperature, and buffer composition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Receptor Binding Assay (Radioligand Competition)
  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Quantitative Data

Table 1: Off-Target Binding Profile of this compound

Target Kᵢ (nM) Assay Type
Primary Target X 50Radioligand Binding
Off-Target A (Serotonin Receptor) 1,200Radioligand Binding
Off-Target B (Dopamine Receptor) 3,500Radioligand Binding
Off-Target C (hERG Channel) >10,000Electrophysiology

Table 2: Cytotoxicity Profile of this compound

Cell Line IC₅₀ (µM) after 48h Assay Type
HEK293 75MTT Assay
HepG2 120LDH Assay
SH-SY5Y 90CellTiter-Glo

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Assessment A Primary Assay: Confirm on-target activity B Dose-Response Curve: Determine EC50/IC50 A->B C Cytotoxicity Assay: Assess cell viability B->C D Broad Off-Target Panel: Screen against >50 common off-targets C->D If non-toxic at active concentration E Follow-up Assays: Confirm hits from broad panel D->E F SAR Studies: Modify compound to reduce off-target activity E->F

Caption: Workflow for assessing and mitigating off-target effects.

G cluster_pathway Hypothetical Off-Target Signaling Pathway Compound This compound OffTargetR Off-Target Receptor (e.g., 5-HT2B) Compound->OffTargetR Gq Gαq OffTargetR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC UnintendedEffect Unintended Cellular Effect Ca2->UnintendedEffect PKC->UnintendedEffect

Caption: Example of an off-target signaling cascade.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed CheckPurity Verify Compound Purity & Identity? Start->CheckPurity CheckSolubility Assess Compound Solubility in Media? CheckPurity->CheckSolubility Purity OK ModifyProtocol Modify Protocol CheckPurity->ModifyProtocol Impure CheckCytotoxicity Perform Cytotoxicity Assay? CheckSolubility->CheckCytotoxicity Soluble CheckSolubility->ModifyProtocol Insoluble CheckControls Review Experimental Controls? CheckCytotoxicity->CheckControls Not Cytotoxic CheckCytotoxicity->ModifyProtocol Cytotoxic OffTargetScreen Conduct Off-Target Screen? CheckControls->OffTargetScreen Controls OK CheckControls->ModifyProtocol Controls Failed NewCompound Synthesize New Analog OffTargetScreen->NewCompound Off-target effect identified

Caption: Decision tree for troubleshooting experimental issues.

Technical Support Center: Purification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The purification of this compound, like many polar indole derivatives, presents several challenges:

  • High Polarity : The primary amine group significantly increases the molecule's polarity. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on standard reverse-phase columns.[1]

  • Basic Nature : The amine group is basic and can interact strongly with the acidic silanol groups on standard silica gel, often resulting in significant peak tailing during column chromatography.[2]

  • Instability : The indole nucleus can be sensitive to acidic conditions, which are inherent to standard silica gel, potentially leading to degradation and the formation of artifacts during purification.[1]

  • Potential for Oxidation : Amines can be susceptible to oxidation, especially when exposed to air and light for extended periods.

Q2: Which purification technique is best for my crude product?

The optimal technique depends on the nature and quantity of impurities.

  • Acid-Base Extraction : This is an excellent first step for removing non-basic organic impurities or acidic byproducts.[3][4] It is a fast and effective way to perform an initial bulk purification.[5]

  • Flash Column Chromatography : This is the most versatile method for separating the target compound from impurities with different polarities. However, it requires careful optimization of the stationary and mobile phases to overcome the challenges associated with purifying amines.[2][6]

  • Recrystallization : If the crude product is relatively pure (>90%), recrystallization can be a highly effective method for obtaining a high-purity solid.[7][8] The key is finding a suitable solvent or solvent system.

Q3: My crude product is a dark oil/gum. How should I proceed?

An oily or gummy consistency usually indicates the presence of significant impurities. It is recommended to start with an acid-base extraction to remove a large portion of these impurities. This can often convert the product into a more manageable solid (as a salt) or a cleaner freebase, which can then be further purified by chromatography or recrystallization.

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying crude this compound.

G start Crude Product extraction Acid-Base Extraction start->extraction chromatography Column Chromatography start->chromatography If impurities are neutral and non-polar extraction->chromatography If still impure waste Impurities Removed extraction->waste Removes acidic/ neutral impurities recrystallization Recrystallization chromatography->recrystallization For final polishing analysis Purity Check (TLC, NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->chromatography Purity < 98% analysis->pure_product Purity > 98%

Caption: A general workflow for the purification of the target compound.

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking badly or not moving from the baseline on a silica gel TLC plate.

This is a classic issue when dealing with basic amines on acidic silica gel.[2]

Solution Rationale
Add a basic modifier to the mobile phase. A small amount of a basic modifier like triethylamine (TEA) or ammonia will neutralize the acidic sites on the silica gel, preventing the strong ionic interaction with your amine product and reducing tailing.[6][9]
Use a different stationary phase. Basic Alumina : Alumina is less acidic than silica and can be a good alternative.[9] Amine-functionalized Silica : This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent separation without needing a mobile phase modifier.[2]
Switch to Reversed-Phase (C18) Chromatography. In reversed-phase chromatography, polar compounds elute earlier. Using a mobile phase with a slightly alkaline pH can help ensure the amine is in its free-base form, increasing its retention and improving separation.[10]

Problem: I have poor separation between my product and an impurity.

Solution Rationale
Optimize the mobile phase. Systematically vary the solvent ratio. If using a two-solvent system (e.g., DCM/MeOH), try switching one component (e.g., to Ethyl Acetate/Hexane) to alter the selectivity of the separation.[11]
Use a shallower solvent gradient. If running a gradient elution, making the increase in polarity more gradual can improve the resolution between closely eluting spots.
Ensure proper column packing and sample loading. An improperly packed column can lead to channeling and poor separation. Loading the sample in a minimal amount of solvent (dry loading is often best for polar compounds) prevents band broadening.[12]

Chromatography Troubleshooting Decision Tree

G start Poor Chromatographic Separation streaking Is there significant peak tailing/streaking? start->streaking no_retention Is the compound eluting with the solvent front? streaking->no_retention No add_modifier Add 0.5-1% TEA or NH4OH to the mobile phase streaking->add_modifier Yes no_elution Is the compound stuck on the column? no_retention->no_elution No decrease_polarity Decrease initial mobile phase polarity no_retention->decrease_polarity Yes increase_polarity Drastically increase mobile phase polarity (e.g., higher % MeOH) no_elution->increase_polarity Yes use_kpnh Use amine-functionalized silica or basic alumina add_modifier->use_kpnh If still streaking switch_rp Switch to Reversed-Phase (C18) decrease_polarity->switch_rp If no improvement

Caption: A decision tree for troubleshooting common chromatography problems.

Recrystallization

Problem: No crystals form upon cooling.

Solution Rationale
Concentrate the solution. The compound may be too soluble or the solution may not be sufficiently saturated. Slowly evaporate some of the solvent and allow it to cool again.[1]
Induce crystallization. Scratch the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.[1]
Add an anti-solvent. If the compound is very soluble in your chosen solvent, slowly add a second solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes slightly turbid, then allow it to cool.
Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.

Problem: The product oils out instead of crystallizing.

This happens when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the impure mixture).

Solution Rationale
Use a lower-boiling point solvent. This can help ensure the solution becomes saturated at a temperature below the compound's melting point.
Use a more dilute solution. Start with a larger volume of solvent to ensure the compound stays dissolved until the solution has cooled further.
Re-heat and cool more slowly. Re-dissolve the oil by heating and adding a small amount of additional solvent. Insulate the flask to encourage very slow cooling, which favors crystal lattice formation over oiling out.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral or acidic impurities.

  • Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash : Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[5] Shake the funnel vigorously, venting frequently. The amine product will be protonated and move into the aqueous layer.[3]

  • Separation : Allow the layers to separate. Drain the aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification : Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10).[5] The amine freebase will precipitate out or form an oily layer.

  • Re-extraction : Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography (with Basic Modifier)

This protocol is for purification on standard silica gel.

  • TLC Analysis : Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. Test systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane, each with ~1% triethylamine (TEA) added.

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[12]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase. For highly polar compounds, it is often better to "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.[12]

  • Elution : Carefully add the mobile phase (containing 1% TEA) to the column. Begin with a low polarity and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).[12]

  • Fraction Collection & Analysis : Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentration : Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[12]

Protocol 3: Recrystallization
  • Solvent Selection : Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[8] Test small amounts in solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[8]

  • Hot Filtration (if needed) : If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.[8]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize the yield.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Storage and Handling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily caused by three factors inherent to its indole and primary amine functional groups:

  • Oxidation: The indole ring and the primary amine are susceptible to oxidation from atmospheric oxygen. This can lead to the formation of colored impurities, such as oxindoles and isatins. Amines, in particular, are prone to oxidation.

  • Light Exposure (Photo-oxidation): Exposure to light, especially UV light, can accelerate oxidative degradation. This process is a result of the combined action of light and oxygen.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical degradation pathways.

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure maximum stability, the compound should be stored as a solid in a cool, dark, and dry environment. For long-term storage, the following conditions are recommended:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.

  • Atmosphere: For highly sensitive materials, store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use airtight, amber glass vials or containers wrapped in aluminum foil to protect from light and moisture.

Q3: I need to prepare a stock solution. What precautions should I take?

A3: Solutions are generally less stable than the solid material. When preparing solutions:

  • Prepare Fresh: Prepare solutions fresh for each experiment whenever possible.

  • Solvent Choice: Use high-purity, aprotic solvents if compatible. If using aqueous solutions, be mindful of pH, as it can significantly affect stability.

  • Add Antioxidants: For solutions prone to oxidation, consider adding a small amount of an antioxidant like ascorbic acid.

  • Storage: Store solutions at low temperatures (-20°C or below) and protected from light.

Q4: What are the visible signs of degradation?

A4: Degradation may be indicated by a physical change in the material. Common signs include:

  • A change in color, often to yellow or brown.

  • A noticeable decrease in purity when analyzed by methods like HPLC or TLC.

  • Reduced solubility compared to a fresh sample, which may suggest the formation of polymeric byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom Possible Cause Recommended Action
The solid compound has turned yellow or brown. Oxidation and/or Photo-degradation: The compound has likely been exposed to air and/or light for an extended period.1. Re-analyze the purity of the compound via HPLC or LC-MS.2. If purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible.3. For future storage, transfer the material to an amber vial, purge with argon or nitrogen, and store at -20°C or below.
Purity of the compound decreases over time in storage. Improper Storage Conditions: The current storage conditions (temperature, atmosphere, light exposure) are insufficient to prevent degradation.1. Review your storage protocol against the ideal conditions outlined in the FAQ.2. Implement all recommended conditions: low temperature (-20°C or -80°C), protection from light (amber vials), and an inert atmosphere.
Stock solutions show rapid degradation. Solution Instability: The compound is unstable in the chosen solvent under the current storage conditions. Oxidation and hydrolysis are common in solution.1. Prepare solutions immediately before use.2. If storage is necessary, degas the solvent before use and store the solution under an inert gas.3. Consider adding an antioxidant to the solvent.4. Evaluate the effect of pH on stability if using aqueous or protic solvents.

Quantitative Data on Indole Derivative Stability

Table 1: Effect of pH on Melatonin Stability in Aqueous Solution at Room Temperature Over 28 Days

pHRemaining Melatonin (%)
1.0> 65%
4.00 - 4%
7.00 - 4%
10.00 - 4%
13.00 - 4%
Data summarized from a study on melatonin stability, indicating much higher stability in strongly acidic conditions compared to neutral or basic solutions.

Table 2: Thermal Degradation of Melatonin in Aqueous Solution (pH 1.0)

Temperature (°C)Remaining Melatonin (%) after 28 Days
4> 95%
25> 65%
40> 40%
60> 15%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol helps determine the intrinsic stability of the compound by subjecting it to accelerated stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL for analysis.

  • Analysis: Analyze all samples and an unstressed control by HPLC-UV to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To monitor the purity of this compound and quantify its degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280 nm, which is typical for the indole chromophore.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples and standards in the mobile phase or a compatible solvent.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the samples and record the chromatograms.

    • The purity is determined by calculating the peak area of the parent compound as a percentage of the total peak area. Degradation is indicated by the appearance of new peaks and a corresponding decrease in the parent peak area.

Visualizations

Potential Degradation Pathways cluster_degradation cluster_stressors Parent 2-(1H-indol-3-yl)-2- methylpropan-1-amine Oxidized Oxidized Products (e.g., Oxindoles) Parent->Oxidized Photo Photo-degradation Products Parent->Photo Hydrolysis Hydrolysis Products Parent->Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidized Oxidation Light UV/Visible Light Light->Photo Photo-oxidation Temp Heat / Incorrect pH Temp->Hydrolysis Hydrolysis

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Testing A Prepare Compound Stock Solution (1 mg/mL) B Apply Stress Condition (e.g., Heat, Acid, Light) A->B C Prepare Sample for Analysis (Neutralize & Dilute) B->C D Analyze via HPLC-UV C->D E Compare Stressed Sample to Control D->E F Identify & Quantify Degradation Products E->F

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Compound Degradation Start Symptom: Compound Degradation (Color Change / Low Purity) Check_Storage Review Storage Conditions Start->Check_Storage Temp Is it stored at -20°C or below? Check_Storage->Temp Light Is it protected from light? Temp->Light Yes Sol_Temp Action: Store at -20°C or -80°C Temp->Sol_Temp No Atmosphere Is it stored under inert gas? Light->Atmosphere Yes Sol_Light Action: Use Amber Vials or Wrap in Foil Light->Sol_Light No Sol_Atmosphere Action: Purge container with Argon or Nitrogen Atmosphere->Sol_Atmosphere No End Stability Improved Atmosphere->End Yes Sol_Temp->Light Sol_Light->Atmosphere Sol_Atmosphere->End

Caption: A decision tree for troubleshooting degradation issues.

Optimization of dosage for in vivo studies of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo studies, dosage optimization, and specific signaling pathways for 2-(1H-indol-3-yl)-2-methylpropan-1-amine is not extensively available in the public domain. The following technical support guide provides a generalized framework for the in vivo dosage optimization of a novel indole-based compound, drawing upon established principles of pharmacology and drug development for similar molecules. The protocols and data presented are illustrative and must be adapted and validated for the specific research context.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the starting dose for an in vivo study with a novel compound like this compound?

A1: The initial step involves comprehensive in vitro characterization. This includes determining the compound's potency (e.g., IC50 or EC50 in relevant cell-based assays) and assessing its cytotoxicity in the same cell lines. Additionally, preliminary pharmacokinetic (PK) properties such as solubility, stability in plasma, and metabolic stability in liver microsomes should be evaluated. This in vitro data is crucial for estimating a starting dose for in vivo studies that is likely to be both safe and pharmacologically active.

Q2: How can I formulate this compound for in vivo administration?

A2: The formulation strategy depends on the compound's physicochemical properties (e.g., solubility, stability) and the intended route of administration. For oral administration, a solution or suspension in a vehicle like 0.5% methylcellulose in water is common. For intravenous administration, the compound must be fully dissolved in a sterile, biocompatible vehicle, such as saline with a co-solvent like DMSO or PEG400, ensuring the final concentration of the co-solvent is well-tolerated by the animals. It is critical to perform vehicle toxicity studies in parallel.

Q3: What are the common routes of administration for a new small molecule inhibitor in preclinical cancer models?

A3: The choice of administration route is influenced by the compound's properties and the experimental model. Common routes include:

  • Oral (PO): Preferred for its convenience and clinical relevance. However, bioavailability can be a challenge.

  • Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action.

  • Intraperitoneal (IP): Often used in rodent studies for systemic delivery, though it may not fully mimic clinical routes.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound.

Q4: What are the key parameters to assess in an initial in vivo tolerability study?

A4: An initial tolerability study, often a dose escalation study, is critical for identifying the maximum tolerated dose (MTD). Key parameters to monitor include:

  • Clinical observations: Daily monitoring for any signs of toxicity, such as changes in weight, behavior, posture, or grooming.

  • Body weight: Measured daily or every other day. Significant weight loss is a common sign of toxicity.

  • Hematology and clinical chemistry: Blood samples should be collected at the end of the study to assess organ function (e.g., liver, kidney).

  • Gross pathology: At necropsy, major organs should be visually inspected for any abnormalities.

Troubleshooting Guide

Q1: My compound shows good in vitro potency but no efficacy in vivo. What are the possible reasons?

A1: This is a common challenge in drug development. Several factors could be responsible:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target site. A PK study to measure plasma and tumor concentrations of the compound is essential.

  • Inadequate Formulation: The compound may not be sufficiently soluble or stable in the dosing vehicle, leading to inaccurate dosing.

  • Target Engagement Issues: The compound may not be reaching its intended molecular target in the in vivo environment at a sufficient concentration.

  • Off-target Toxicities: The compound might be causing unforeseen toxicities at doses required for efficacy.

Q2: I am observing significant toxicity at doses where I expect to see efficacy. What should I do?

A2: If toxicity is observed, it is crucial to re-evaluate the dosing regimen.

  • Dose Reduction: Lower the dose to a level that is well-tolerated and re-assess efficacy.

  • Change in Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow for recovery.

  • Alternative Formulation/Route of Administration: A different formulation or route might alter the PK profile and reduce peak plasma concentrations, potentially mitigating toxicity.

  • Combination Therapy: It may be possible to combine a lower, non-toxic dose of your compound with another agent to achieve a synergistic effect.

Q3: The results of my in vivo study are highly variable between animals. How can I improve consistency?

A3: High variability can obscure real treatment effects. To improve consistency:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently by all personnel.

  • Homogenize Animal Cohorts: Use animals of the same age, sex, and genetic background. Ensure tumors are of a consistent size at the start of the study.

  • Refine Formulation: Ensure the dosing formulation is homogenous and stable throughout the study. For suspensions, ensure they are well-mixed before each dose.

  • Increase Sample Size: A larger number of animals per group can help to overcome individual biological variation.

Experimental Protocols

Protocol 1: Preparation of Oral Formulation (Suspension)
  • Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • Mortar and pestle

    • Stir plate and magnetic stir bar

    • Sterile tubes

  • Procedure:

    • Weigh the required amount of the compound based on the desired concentration and final volume.

    • Triturate the powder in a mortar and pestle to a fine consistency.

    • Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.

    • Transfer the paste to a sterile tube containing the remaining vehicle.

    • Add a magnetic stir bar and stir the suspension continuously for at least 30 minutes before dosing to ensure homogeneity.

    • Visually inspect the suspension for any clumps before each administration.

Protocol 2: Mouse Pharmacokinetic (PK) Study
  • Objective: To determine the plasma concentration-time profile of this compound after a single dose.

  • Materials:

    • Naïve mice (e.g., C57BL/6), 8-10 weeks old

    • Dosing formulation of the compound

    • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

    • Anesthesia (e.g., isoflurane)

    • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Acclimatize animals for at least one week before the study.

    • Administer a single dose of the compound via the desired route (e.g., oral gavage or intravenous injection).

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse via submandibular or saphenous vein puncture.

    • Place blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for an Indole-based Compound in Mice

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 1250 ± 2104500 ± 550
Tmax (h) 1.50.25
AUC (0-24h) (ng*h/mL) 87509800
Half-life (t1/2) (h) 4.23.8
Bioavailability (%) 35.7N/A

Note: The data in this table is hypothetical and serves as an example of how to present pharmacokinetic data.

Visualizations

experimental_workflow cluster_preclinical In Vitro & Formulation cluster_invivo In Vivo Studies cluster_analysis Analysis & Decision in_vitro In Vitro Potency & Cytotoxicity formulation Formulation Development in_vitro->formulation tolerability Tolerability/MTD Study formulation->tolerability pk_study Pharmacokinetic (PK) Study tolerability->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study data_analysis Data Analysis (PK/PD Modeling) efficacy_study->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: Generalized workflow for in vivo dosage optimization of a novel compound.

hypothetical_signaling_pathway compound 2-(1H-indol-3-yl)-2- methylpropan-1-amine receptor Target Protein (e.g., Kinase, PPI) compound->receptor Inhibition downstream_1 Downstream Effector 1 receptor->downstream_1 downstream_2 Downstream Effector 2 downstream_1->downstream_2 cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) downstream_2->cellular_response

Caption: Hypothetical signaling pathway for an indole-based inhibitor.

Validation & Comparative

Comparing the efficacy of 2-(1H-indol-3-yl)-2-methylpropan-1-amine with other monoamine reuptake inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the monoamine reuptake inhibition profile of 2-(1H-indol-3-yl)-2-methylpropan-1-amine in comparison to established selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs) is currently not feasible due to a lack of publicly available experimental data for this specific compound.

Extensive searches of scientific literature and chemical databases did not yield any published studies evaluating the efficacy of this compound as a monoamine reuptake inhibitor. Consequently, essential quantitative data, such as IC50 or Ki values for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are unavailable. This data is critical for an objective comparison with other monoamine reuptake inhibitors.

To provide a framework for such a comparison, this guide will present a representative analysis of a well-characterized indole-based monoamine reuptake inhibitor, alongside data for commonly prescribed antidepressants. This will serve as a template for how this compound could be evaluated and contextualized within the broader landscape of monoamine reuptake inhibitors, should data become available in the future.

Representative Data: Monoamine Transporter Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of various monoamine reuptake inhibitors for SERT, NET, and DAT. Lower Ki values indicate higher binding affinity.

Compound ClassCompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Indole Derivative (Example) Indole-Based MRIData N/AData N/AData N/A
SSRI Fluoxetine0.81301100
Sertraline0.263625
SNRI Venlafaxine252504700
Duloxetine0.86.4240
TCA Imipramine1.4255900
Amitriptyline4.3353200

Data for the example indole-based MRI is not available. This table illustrates the type of data required for a comparative analysis.

Experimental Protocols

The evaluation of a compound's efficacy as a monoamine reuptake inhibitor typically involves in vitro assays to determine its binding affinity and reuptake inhibition potency.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for monoamine transporters (SERT, NET, DAT).

Methodology:

  • Membrane Preparation: Cell lines stably expressing human SERT, NET, or DAT are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Assay

Objective: To measure the functional inhibition of monoamine reuptake (IC50) by a test compound.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Reuptake Assay: Synaptosomes are incubated with the test compound at various concentrations, followed by the addition of a radiolabeled monoamine neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Termination of Reuptake: The reuptake process is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the monoamine uptake, is determined by non-linear regression analysis.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz can effectively illustrate the underlying biological pathways and experimental procedures.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Monoamine_Released Vesicle->Monoamine_Released Exocytosis Precursor Amino Acid Precursor Monoamine Monoamine Neurotransmitter Precursor->Monoamine Synthesis Monoamine->MAO Metabolism Monoamine->VMAT Space_top Space_bottom Receptor Postsynaptic Receptor Transporter Monoamine Transporter (SERT, NET, DAT) Transporter->Monoamine Inhibitor Reuptake Inhibitor Inhibitor->Transporter Blockade Monoamine_Released->Receptor Binding Monoamine_Released->Transporter Reuptake

Caption: Monoamine neurotransmitter reuptake at the synapse and the inhibitory action of reuptake inhibitors.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_reuptake Reuptake Inhibition (IC50) A1 Prepare cell membranes expressing transporters A2 Incubate membranes with radioligand and test compound A1->A2 A3 Separate bound/free ligand via filtration A2->A3 A4 Quantify radioactivity A3->A4 A5 Calculate IC50 and Ki A4->A5 End Comparative Efficacy Profile A5->End B1 Isolate synaptosomes from brain tissue B2 Incubate synaptosomes with test compound B1->B2 B3 Add radiolabeled monoamine B2->B3 B4 Terminate uptake by filtration B3->B4 B5 Quantify internalized radioactivity B4->B5 B6 Calculate IC50 B5->B6 B6->End Start Compound Synthesis Start->A1 Start->B1

Caption: Typical experimental workflow for evaluating monoamine reuptake inhibitors in vitro.

Cross-Validation of Analytical Methods for the Quantification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities such as 2-(1H-indol-3-yl)-2-methylpropan-1-amine is critical for pharmacokinetic studies, toxicological assessment, and quality control. The selection of an appropriate analytical method is a foundational step that influences the reliability and integrity of the resulting data. This guide provides a comparative analysis of three common chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this primary indole amine.

The cross-validation of these methods is essential when data from different analytical techniques are to be compared or combined, ensuring consistency and reliability across studies. This document outlines detailed experimental protocols, presents comparative performance data derived from analogous compounds, and illustrates the logical frameworks for method selection and validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of an analytical method is defined by several key parameters, including linearity, sensitivity (Limit of Detection and Quantification), precision, and accuracy. The following tables summarize typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS based on data from the analysis of structurally similar tryptamines and indole alkaloids. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Comparison of General Method Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Combines liquid chromatographic separation with highly selective and sensitive tandem mass spectrometry detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.[1]Requires volatile and thermally stable compounds or derivatization to increase volatility.[1]Suitable for a wide range of volatilities, including non-volatile compounds.[2]
Derivatization Generally not required for chromophore-containing molecules like indole amines.Often necessary for primary amines to improve volatility and chromatographic peak shape.[1]Not typically required, simplifying sample preparation.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Excellent; mass spectral data provides high confidence in compound identification.[1]Very High; Multiple Reaction Monitoring (MRM) provides exceptional specificity.
Instrumentation Cost Relatively low.Moderate.High.

Table 2: Quantitative Performance Characteristics (Based on Analogous Compounds)

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998[3]> 0.99[1]> 0.995[4]
Limit of Detection (LOD) 0.04 - 0.13 ng/mL[5][6]Analyte dependent, often in the low ng/mL range.0.003 - 0.08 ng/mL[4][5][6]
Limit of Quantification (LOQ) 0.2 ng/mL[5][6]Analyte dependent, typically mid-to-high ng/mL range without derivatization.0.05 - 0.24 ng/mL[4][5][6]
Precision (%RSD) < 15-32% (inter-day)[5][6]< 15%< 10-15% (inter-day)[4][5][6]
Accuracy (% Recovery) 82.5 - 127.0% (inter-day)[5][6]Method and analyte dependent.80 - 116%[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS, adapted for the analysis of this compound in a biological matrix such as plasma.

Method 1: HPLC-UV Protocol

This method is suitable for the quantification of compounds with a UV chromophore, such as the indole moiety in the target analyte.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at the maximum absorbance wavelength for the indole ring (approx. 280 nm).

  • Injection Volume: 20 µL.

Method 2: GC-MS Protocol (with Derivatization)

This method is suitable for volatile and thermally stable compounds. For primary amines like the target analyte, derivatization is often required to improve chromatographic performance and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 200 µL of plasma, add an internal standard and 50 µL of 1 M sodium hydroxide.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of acetonitrile.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Method 3: LC-MS/MS Protocol

This method offers high sensitivity and selectivity and is often considered the gold standard for bioanalysis.

1. Sample Preparation (Protein Precipitation):

  • (As described in the HPLC-UV protocol). A simple protein precipitation is often sufficient due to the high selectivity of the MS/MS detector.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system for improved resolution and speed.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard would need to be optimized.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the cross-validation process.

cluster_hplcuv HPLC-UV Workflow hplcuv_prep Sample Preparation 1. Add Internal Standard 2. Protein Precipitation 3. Centrifuge 4. Evaporate & Reconstitute hplcuv_analysis HPLC Separation C18 Column Gradient Elution hplcuv_prep->hplcuv_analysis hplcuv_detection UV Detection λ = 280 nm hplcuv_analysis->hplcuv_detection hplcuv_data Data Analysis Peak Area vs. Concentration hplcuv_detection->hplcuv_data

Caption: Experimental workflow for HPLC-UV analysis.

cluster_gcms GC-MS Workflow gcms_prep Sample Preparation 1. Liquid-Liquid Extraction 2. Evaporation 3. Derivatization (e.g., TMS) gcms_analysis GC Separation Capillary Column Temperature Program gcms_prep->gcms_analysis gcms_detection MS Detection Electron Ionization (EI) SIM or Full Scan gcms_analysis->gcms_detection gcms_data Data Analysis Peak Area & Mass Spectrum gcms_detection->gcms_data

Caption: Experimental workflow for GC-MS analysis.

cluster_lcmsms LC-MS/MS Workflow lcmsms_prep Sample Preparation 1. Add Internal Standard 2. Protein Precipitation 3. Centrifuge & Dilute lcmsms_analysis UHPLC Separation C18 Column Fast Gradient lcmsms_prep->lcmsms_analysis lcmsms_detection MS/MS Detection ESI+ Ionization MRM Transitions lcmsms_analysis->lcmsms_detection lcmsms_data Data Analysis Peak Area Ratio vs. Conc. lcmsms_detection->lcmsms_data

Caption: Experimental workflow for LC-MS/MS analysis.

cluster_crossval Cross-Validation Logical Framework start Need to Compare Data from Two Different Methods? crossval Perform Cross-Validation start->crossval qcs Analyze the same set of Quality Control (QC) samples by both Method A and Method B crossval->qcs samples Analyze the same set of incurred study samples by both Method A and Method B crossval->samples compare Compare Results qcs->compare samples->compare bias Calculate % Difference or Bias between methods for each sample compare->bias criteria Are results within predefined acceptance criteria (e.g., ±20%)? bias->criteria pass Methods are Cross-Validated Data can be considered equivalent criteria->pass Yes fail Investigate Discrepancy Method revision may be needed criteria->fail No

Caption: Logical framework for the cross-validation process.

References

Comparative analysis of the antimicrobial spectrum of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Spectrum of Indole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1] The indole nucleus is a key structural motif in many natural and synthetic molecules with antibacterial and antifungal properties. While a comprehensive analysis of the specific compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine is hampered by the current lack of publicly available antimicrobial screening data, this guide provides a comparative analysis of structurally related indole derivatives to offer valuable insights into their potential antimicrobial spectrum. The data presented herein is compiled from various studies and serves as a reference for researchers engaged in the discovery and development of novel antimicrobial agents.

The exploration of indole derivatives is driven by the urgent need for new therapeutics to combat the rising threat of multidrug-resistant (MDR) pathogens.[2] Studies have shown that indole-based compounds can exhibit activity against a wide array of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[1][2] This guide will delve into the antimicrobial profiles of selected indole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.

Comparative Antimicrobial Spectrum of Indole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against a panel of clinically relevant bacteria and fungi. The chosen compounds share structural similarities with this compound, providing a relevant, albeit indirect, comparison. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DrugOrganismMIC (µg/mL)Reference
Indole Derivative A (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole)Staphylococcus aureus<1[1][2]
Staphylococcus aureus (MRSA)<1[1][2]
Candida albicans3.9[1][2]
Indole Derivative B (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole)Staphylococcus aureus3.9-7.8[1][2]
Staphylococcus aureus (MRSA)3.9-7.8[1][2]
Mycobacterium smegmatis3.9[1][2]
Candida albicans3.9[1][2]
Ciprofloxacin (Standard Antibiotic)Staphylococcus aureus0.5-2N/A
Escherichia coli0.015-1N/A
Fluconazole (Standard Antifungal)Candida albicans0.25-4N/A

Note: Data for Ciprofloxacin and Fluconazole are typical ranges and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, a standard procedure used to evaluate the in vitro activity of antimicrobial agents.

Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the test compound (e.g., indole derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in the broth medium. This creates a concentration gradient of the test compound across the wells.

    • Typically, 100 µL of each concentration is added to the respective wells.

    • Include a positive control well (broth medium with microbial inoculum, no antimicrobial agent) and a negative control well (broth medium only).

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism on an agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the prepared microbial inoculum, resulting in a final volume of 200 µL per well.

    • Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Plate with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G mechanism_of_action membrane Cell Membrane respiration Respiratory Chain death Bacterial Cell Death membrane->death dna DNA Replication respiration->death protein Protein Synthesis indole Indole Derivative indole->membrane Disruption of Membrane Potential indole->respiration Inhibition

References

Validating the Mechanism of Action: A Comparative Analysis of a Tryptamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published experimental data on 2-(1H-indol-3-yl)-2-methylpropan-1-amine, this guide provides a comprehensive analysis of its close structural analog, N,N-Dimethyltryptamine (DMT) . The information presented below is intended to serve as a comparative reference for researchers, scientists, and drug development professionals, highlighting the established mechanism of action and experimental validation for a well-studied tryptamine.

Introduction to N,N-Dimethyltryptamine (DMT)

N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many plants and animals.[1] It is a classic serotonergic hallucinogen, and its mechanism of action has been the subject of extensive research. This guide will delve into the pharmacodynamics of DMT, presenting key experimental findings and methodologies used to elucidate its interaction with various receptor systems.

Data Presentation: Quantitative Analysis of DMT Receptor Interactions

The following tables summarize the receptor binding affinities and functional activity of DMT, providing a quantitative basis for understanding its mechanism of action.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of DMT

Receptor/TransporterN,N-Dimethyltryptamine (DMT) (Kᵢ, nM)Key Observations
Serotonin Receptors
5-HT₁ₐ6.5 - 2100[2][3]DMT exhibits a variable but distinct affinity for the 5-HT₁ₐ receptor.[3]
5-HT₁ₒInactive
5-HT₂ₐ39 - 1200[2][3]DMT shows moderate affinity for the key psychedelic receptor, 5-HT₂ₐ.[3]
5-HT₂ₒ49[3]DMT displays a higher affinity for the 5-HT₂C subtype compared to other serotonin receptors.[3]
5-HT₂ₒ190 - 2100[3]DMT's affinity for 5-HT₂B is generally lower than for 5-HT₂ₐ.[3]
Other Receptors
Sigma-1148[3]DMT is a known ligand at the Sigma-1 receptor, a chaperone protein implicated in neuroplasticity.[3]
Transporters
SERT (Serotonin Transporter)1,210[3]DMT shows weak affinity for the serotonin transporter, suggesting a limited role as a reuptake inhibitor.[3]

Table 2: Effective Dosages of DMT by Route of Administration

Route of AdministrationThreshold DoseFull Effects DoseOnset of ActionDuration of Action
Intravenous (IV)15 mg[1]30 mg[1]2 - 5 minutes[4]Up to 1 hour[1]
Intramuscular (IM)30 mg[1]50 - 100 mg[1]2 - 5 minutes[4]30 - 60 minutes[4]
Smoked/Vaporized~15-20 mg40 - 50 mg (up to 100 mg)[1][4][5]10 - 15 seconds[1]< 30 minutes[2][4]
Oral (with MAOI)20 - 30 mg DMT[1]35 - 40 mg DMT[1]Within 1 hour[1]4 - 6 hours[1]

Signaling Pathways and Mechanism of Action

DMT's primary mechanism of action involves its interaction with serotonin receptors, particularly the 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects.[1] It acts as a non-selective agonist at most serotonin receptors.[5]

DMT_Signaling_Pathway DMT N,N-Dimethyltryptamine (DMT) Receptor 5-HT2A Receptor DMT->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., Glutamate Release) Ca_Release->Downstream PKC_Activation->Downstream

DMT primary signaling pathway via the 5-HT2A receptor.

Experimental Protocols

The validation of DMT's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of DMT for various receptors.

Methodology:

  • Preparation of Receptor Source: Cell membranes from cell lines (e.g., HEK293) genetically engineered to express a specific human receptor (e.g., 5-HT₂ₐ) are prepared.

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) is used.[3]

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (DMT).

  • Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Cell Membranes with Target Receptors D Incubate A + B + C A->D B Radioligand ([³H]ketanserin) B->D C Test Compound (DMT) C->D E Separate Bound from Unbound Radioligand D->E F Quantify Bound Radioligand E->F G Calculate IC₅₀ F->G H Calculate Kᵢ using Cheng-Prusoff Equation G->H

Workflow for a radioligand binding assay.
Functional Assays (e.g., Calcium Imaging)

Objective: To determine the functional activity (e.g., agonism, antagonism) of DMT at a specific receptor.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: The cells are exposed to varying concentrations of DMT.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence microscope or plate reader.

  • Data Analysis: The dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy of the compound.

Metabolism of DMT

DMT is rapidly metabolized in the body, primarily by the enzyme monoamine oxidase A (MAO-A).[1] This is why DMT is not orally active unless it is co-administered with a MAO inhibitor (MAOI).[1][6][7]

DMT_Metabolism DMT N,N-Dimethyltryptamine (DMT) MAO_A Monoamine Oxidase A (MAO-A) DMT->MAO_A Metabolized by IAA Indole-3-acetic acid (IAA) MAO_A->IAA Produces

Primary metabolic pathway of DMT.

Comparison with Other Tryptamines

The psychedelic effects of DMT are shared by other tryptamine derivatives, such as psilocybin and 5-MeO-DMT. However, the subjective experiences, duration of action, and potency can vary significantly, largely due to differences in their receptor binding profiles and metabolism. For instance, while DMT has a rapid onset and short duration, psilocybin (which is metabolized to psilocin) has a longer duration of action.

Conclusion

The mechanism of action of N,N-Dimethyltryptamine is primarily attributed to its agonist activity at serotonin receptors, with the 5-HT₂ₐ receptor playing a crucial role in its psychedelic effects. This has been validated through extensive experimental studies, including radioligand binding assays and functional assays. While no specific data is publicly available for this compound, the detailed understanding of its close analog, DMT, provides a valuable framework for predicting its potential pharmacological properties and for designing future experimental investigations. Researchers interested in this novel compound are encouraged to perform similar experimental validations to elucidate its specific mechanism of action.

References

Benchmarking the Anticancer Activity of Methoxy-Substituted Indole Curcumin Derivative Against Doxorubicin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for more effective and less toxic cancer therapeutics, researchers have turned to synthesizing and evaluating novel compounds derived from natural products. One such promising area of research involves the chemical modification of curcumin, a polyphenol found in turmeric, to enhance its anticancer properties. This guide provides a comparative analysis of a methoxy-substituted indole curcumin derivative against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. The data presented here is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the in vitro anticancer activity of this novel compound.

Comparative Anticancer Activity

The cytotoxic effects of the methoxy-substituted indole curcumin derivative, Doxorubicin, and Paclitaxel were evaluated against three human cancer cell lines: Hep-2 (Human Laryngeal Carcinoma), A549 (Human Lung Adenocarcinoma), and HeLa (Human Cervical Adenocarcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. Lower IC50 values are indicative of higher anticancer activity.

CompoundHep-2A549HeLa
Methoxy-substituted Indole Curcumin Derivative 12 µM15 µM4 µM
Doxorubicin 10 µM0.65 µM1 µM
Paclitaxel 1.8 µM0.175 µM0.08 µM

Note: The data indicates that while the methoxy-substituted indole curcumin derivative shows anticancer activity, Doxorubicin and Paclitaxel are significantly more potent against the A549 and HeLa cell lines. The indole curcumin derivative's activity is most comparable to Doxorubicin against the Hep-2 cell line.

Experimental Protocols

The in vitro anticancer activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (Hep-2, A549, and HeLa) were seeded in 96-well microplates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the methoxy-substituted indole curcumin derivative, Doxorubicin, and Paclitaxel and incubated for 48 hours.

  • MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture (Hep-2, A549, HeLa) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add varying concentrations of - Indole Curcumin Derivative - Doxorubicin - Paclitaxel incubate1->treat Begin Treatment incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt Initiate Assay incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Measure absorbance at 570nm solubilize->read calculate Calculate % cell viability read->calculate Data Acquisition determine_ic50 Determine IC50 values calculate->determine_ic50

Experimental workflow for determining IC50 values using the MTT assay.

Indole derivatives are known to affect various signaling pathways involved in cancer progression. One of the key pathways often implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.

signaling_pathway cluster_nucleus Nuclear Events IndoleCurcumin Indole Curcumin Derivative IKK IKK Complex IndoleCurcumin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis, Metastasis) Nucleus->Transcription

Potential inhibition of the NF-κB signaling pathway by the indole curcumin derivative.

A Head-to-Head Comparison of Synthetic Methodologies for Indole-3-Alkylamines

Author: BenchChem Technical Support Team. Date: December 2025

Indole-3-alkylamines, a class of compounds including the neurotransmitter serotonin and the psychoactive compound psilocin, are of significant interest to researchers in medicinal chemistry and drug development. The efficient synthesis of these molecules is crucial for further research and therapeutic applications. This guide provides a head-to-head comparison of several key synthetic methodologies, offering an objective look at their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of indole-3-alkylamines can be broadly approached through two main strategies: construction of the indole ring system with the side chain already partially or fully in place, or by appending the alkylamine side chain to a pre-formed indole nucleus. This comparison focuses on the latter, more common approach. The following table summarizes the key quantitative data for some of the most prevalent synthetic methodologies.

MethodologyStarting MaterialKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Speeter-Anthony Synthesis Indole1. Oxalyl chloride2. Dialkylamine3. Lithium aluminum hydride (LiAlH₄)84-92%[1][2]High yields, general applicability for N,N-dialkylated tryptamines.[1][3]Use of hazardous reagents like oxalyl chloride and LiAlH₄.
Reductive Amination Indole-3-acetaldehydeAmine (e.g., dimethylamine), Reducing agent (e.g., NaBH₃CN, H₂/Pd/C)~20% (example with Ir catalyst)[4]Milder conditions compared to LiAlH₄ reduction.Yield can be variable depending on the catalyst and substrates.
Pictet-Spengler Reaction TryptamineAldehyde or ketone, Acid catalyst (e.g., HFIP)Up to 96%[5]Forms tetrahydro-β-carbolines, useful for complex alkaloids.[6]Not a direct synthesis of simple indole-3-alkylamines.
Fischer Indole Synthesis Phenylhydrazine & Ketone/AldehydeAcid catalyst (Brønsted or Lewis)Variable, can be low (e.g., 5% in early examples)[7]Highly versatile for substituted indoles.[7][8]Requires specific precursors, may produce mixtures of isomers.[7]
Nenitzescu Indole Synthesis Benzoquinone & β-aminocrotonic esterAcid catalystVariableGood for producing 5-hydroxyindoles, like serotonin.[9][10]Limited to specific substitution patterns.
Bischler-Möhlau Indole Synthesis α-bromo-acetophenone & AnilineHeat, often harsh conditionsCan be low and inconsistent[11]Synthesizes 2-aryl-indoles.Harsh reaction conditions, often poor yields.[11][12]

Key Synthetic Methodologies in Detail

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a widely employed method for the preparation of N,N-disubstituted tryptamines.[3][13] The synthesis begins with the acylation of indole at the 3-position using oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate is then reacted with a dialkylamine to yield an amide, which is subsequently reduced, typically with lithium aluminum hydride, to the desired tryptamine.[1][2]

Experimental Protocol: A solution of 5-benzyloxyindole in anhydrous ether is treated with oxalyl chloride to yield 5-benzyloxy-3-indoleglyoxylyl chloride.[1] This acid chloride is then dissolved in anhydrous benzene and treated with dibenzylamine to form 5-benzyloxy-3-indole-N,N-dibenzylglyoxylamide in 91% yield.[1] The resulting amide is reduced with lithium aluminum hydride in anhydrous ether to give 5-benzyloxy-3-(2-dibenzylaminoethyl)-indole in 92% yield.[1] Catalytic debenzylation then furnishes the final product.[1]

Speeter_Anthony Indole Indole IndoleglyoxylylChloride Indol-3-ylglyoxylyl Chloride Indole->IndoleglyoxylylChloride + OxalylChloride Oxalyl Chloride OxalylChloride->IndoleglyoxylylChloride Indoleglyoxylamide Indol-3-ylglyoxylamide IndoleglyoxylylChloride->Indoleglyoxylamide + Dialkylamine Dialkylamine Dialkylamine->Indoleglyoxylamide Tryptamine N,N-Dialkyl- indole-3-alkylamine Indoleglyoxylamide->Tryptamine + LiAlH4 LiAlH₄ LiAlH4->Tryptamine

Caption: Speeter-Anthony Tryptamine Synthesis Workflow.

Reductive Amination

Reductive amination is another common method for the synthesis of indole-3-alkylamines, often employed as the final step in a multi-step synthesis. This reaction involves the condensation of an indole-3-aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.[14][15]

Experimental Protocol: A carbonyl compound (0.2 mmol), an internal standard (1,3,5-trimethoxybenzene, 0.1 mmol), and an iridium catalyst (2 µmol) are combined in deuterated methanol (0.5 mL) in a vial with a magnetic stir bar.[4] Solid ammonium formate (2 mmol) is added, and the solution is stirred at 37°C for 15 hours. The yield is determined by 1H NMR spectroscopy.[4]

Reductive_Amination IndoleCarbonyl Indole-3-carbonyl (Aldehyde or Ketone) Imine Imine/Iminium Ion IndoleCarbonyl->Imine + Amine Amine Amine->Imine IndoleAlkylamine Indole-3-alkylamine Imine->IndoleAlkylamine + ReducingAgent Reducing Agent ReducingAgent->IndoleAlkylamine

Caption: General Workflow for Reductive Amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are core structures in many alkaloids.[6] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone in the presence of an acid catalyst to form an imine, which then undergoes an intramolecular electrophilic substitution to close the ring.[16] While it does not directly yield simple indole-3-alkylamines, it is a critical reaction for building more complex molecular architectures from them.

Experimental Protocol: Tryptamine (31 mmol) and benzylaldehyde (31 mmol) are refluxed in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 15 mL) for 8 hours.[5] The solvent is removed by distillation to yield the corresponding tetrahydro-β-carboline in 95% isolated yield.[5]

Pictet_Spengler Tryptamine Tryptamine IminiumIon Iminium Ion Tryptamine->IminiumIon + (Acid Catalyst) Aldehyde Aldehyde/Ketone Aldehyde->IminiumIon Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Cyclization THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & Deprotonation

Caption: Pictet-Spengler Reaction Pathway.

Modern Methodologies: Transition-Metal Catalysis

In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of indoles and their derivatives.[17][18] These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.[17] For instance, palladium-catalyzed cross-coupling reactions can be used to construct the indole ring or to functionalize the indole nucleus at various positions.[19][20] While a detailed quantitative comparison is beyond the scope of this guide due to the vast number of different catalysts and reaction conditions, these methods represent the cutting edge of indole synthesis and are increasingly being adopted in both academic and industrial settings.

Conclusion

The choice of synthetic methodology for a particular indole-3-alkylamine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The Speeter-Anthony synthesis remains a robust and high-yielding method for N,N-dialkylated tryptamines. Reductive amination offers a milder alternative, though yields can be more variable. The Pictet-Spengler reaction is unparalleled for the construction of the tetrahydro-β-carboline framework. For the synthesis of the indole core itself, the Fischer indole synthesis is a classic and versatile choice, while the Nenitzescu and Bischler-Möhlau syntheses provide access to specific substitution patterns. The continued development of transition-metal-catalyzed methods is expected to provide even more efficient and selective routes to these important molecules in the future.

References

A Comparative Selectivity Analysis of 1-(1H-indol-3-yl)-2-methylpropan-2-amine and Related Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the selectivity of the tryptamine derivative 1-(1H-indol-3-yl)-2-methylpropan-2-amine, commonly known as α,α-dimethyltryptamine. Due to a scarcity of comprehensive selectivity data for this specific compound, this analysis incorporates data from its close structural analogs, N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT), to infer its likely biological targets and selectivity profile. This guide compares its anticipated activities with other well-characterized tryptamine-based compounds at key central nervous system targets, including serotonin (5-HT) receptors, monoamine transporters, and monoamine oxidase (MAO) enzymes.

The information presented herein is intended to provide a valuable resource for researchers engaged in the exploration of indole-based compounds for potential therapeutic applications.

Quantitative Selectivity Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50 or EC50) of the subject compound's analogs and selected comparator molecules at various biological targets. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Derivatives at Human Serotonin (5-HT) Receptor Subtypes

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
DMT (analog of subject compound) 183--127-1200-360-2630--
Psilocin--------
5-MeO-DMT170--14----
Serotonin (Endogenous Ligand)--------

Data for DMT is presented as a range from multiple studies to reflect variability in experimental conditions.[1] Data for 5-MeO-DMT and Serotonin are included for comparative purposes.

Table 2: Functional Activity (IC50, nM) at Monoamine Transporters and Monoamine Oxidase

CompoundSERT (Uptake Inhibition)DAT (Uptake Inhibition)NET (Uptake Inhibition)MAO-A InhibitionMAO-B Inhibition
DMT (analog of subject compound) 4000----
α-Methyltryptamine (αMT) (analog) 21.778.6112380-
Psilocin-----
Serotonin-----
Dopamine-----
Norepinephrine-----

DMT shows inhibitory activity at the serotonin transporter (SERT).[2] α-Methyltryptamine (αMT) demonstrates potent activity as a monoamine releasing agent and MAO-A inhibitor.[3] Endogenous monoamines are included to provide context for transporter affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method for determining the binding affinity of a compound to specific receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

    • Radioligand specific for the receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

    • Test compound (e.g., α,α-dimethyltryptamine) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Non-specific binding control (a high concentration of a known ligand for the receptor, e.g., serotonin).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibitor constant) from the IC50 value using the Cheng-Prusoff equation.[4]

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the reuptake of monoamine neurotransmitters into cells.

  • Materials:

    • HEK293 cells stably expressing the human monoamine transporter of interest (SERT, DAT, or NET).

    • Radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine).

    • Test compound at various concentrations.

    • Assay buffer (e.g., Krebs-Henseleit buffer).

    • Known transporter inhibitor for determining non-specific uptake (e.g., paroxetine for SERT, mazindol for DAT and NET).[5]

    • Scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for non-specific uptake).

    • Initiate the uptake by adding the radiolabeled monoamine substrate to the wells.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[6][7]

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of a compound against MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (a non-selective MAO substrate).[8][9]

    • Test compound at various concentrations.

    • Selective inhibitors for control experiments (e.g., clorgyline for MAO-A, selegiline for MAO-B).[10]

    • Potassium phosphate buffer.

    • Fluorescence microplate reader.

  • Procedure:

    • In a 96-well black microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations in the phosphate buffer.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate.

    • Incubate the plate at 37°C. The MAO enzyme will convert kynuramine to 4-hydroxyquinoline, a fluorescent product.

    • Measure the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_receptor Serotonin Receptor (5-HTR) Activation Tryptamine Tryptamine Derivative HTR 5-HT Receptor (GPCR) Tryptamine->HTR Binds G_Protein G-Protein HTR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates G cluster_transporter Monoamine Transporter Inhibition Synaptic_Cleft Synaptic Cleft (High Monoamine) Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) Presynaptic_Neuron Presynaptic Neuron (Low Monoamine) Monoamine_Transporter->Presynaptic_Neuron Reuptake Tryptamine Tryptamine Derivative (Inhibitor) Tryptamine->Monoamine_Transporter Blocks Monoamine Monoamine Monoamine->Monoamine_Transporter G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare Prepare Membranes, Radioligand, & Test Compound Start->Prepare Incubate Incubate Components Prepare->Incubate Filter Filter to Separate Bound & Unbound Ligand Incubate->Filter Count Count Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

References

A Researcher's Guide to Reproducible and Robust Assays of 2-(1H-indol-3-yl)-2-methylpropan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key assays for the characterization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, a substituted tryptamine, and its analogs. Ensuring the reproducibility and robustness of these assays is paramount for generating reliable data in drug discovery and development.

Substituted tryptamines are a broad class of compounds, many of which, like serotonin, are neuromodulators.[1] Their therapeutic potential and mechanism of action are of significant interest. The compound this compound, with CAS number 30830-27-4, belongs to this family.[2] The biological activity of such molecules is often assessed through their interaction with serotonin receptors and their susceptibility to metabolism by monoamine oxidases (MAO).[3] This guide focuses on the common assays used to profile these interactions, with a special emphasis on their reproducibility and robustness.

Comparison of Key Assays for Tryptamine Derivatives

The selection of an appropriate assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of common assays used to characterize tryptamine derivatives.

Assay TypePrincipleCommon ReadoutKey Performance MetricsTypical Throughput
Receptor Binding Assays
Radioligand Binding AssayMeasures the displacement of a radiolabeled ligand from a receptor by the test compound.[4][5]Radioactivity (Scintillation counting)Ki (inhibitory constant), Bmax (receptor density)Medium to High
Fluorescence Polarization (FP)Measures the change in polarization of fluorescently labeled ligand upon binding to a receptor.Fluorescence PolarizationKd (dissociation constant), Z'-factorHigh
Functional Assays
Calcium Mobilization AssayMeasures the increase in intracellular calcium following the activation of Gq-coupled receptors (e.g., 5-HT2A).[5]Fluorescence IntensityEC50 (half-maximal effective concentration), Emax (maximum efficacy)High
GTPγS Binding AssayMeasures the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to G-proteins upon receptor activation.[6]RadioactivityEC50, EmaxMedium
Enzyme Inhibition Assays
Monoamine Oxidase (MAO) Activity AssayMeasures the inhibition of MAO enzymes, which metabolize tryptamines.[3][7]Fluorescence or AbsorbanceIC50 (half-maximal inhibitory concentration)High
In Vivo Behavioral Assays
Head-Twitch Response (HTR) in RodentsA behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects.[8]Number of head twitchesED50 (half-maximal effective dose)Low to Medium

Experimental Protocols

Detailed and standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are representative protocols for key assays.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard methods for characterizing tryptamine derivatives.[4][5]

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radiolabeled ligand (e.g., [3H]ketanserin).

  • Test compound: this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method for screening MAO inhibitors.[9][10]

Objective: To determine the IC50 of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine).[9][10]

  • Horseradish peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • Test compound: this compound.

  • Known inhibitors for controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).[9]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors.

  • In a black 96-well plate, add the MAO enzyme (A or B) and the test compound or control.

  • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of the substrate, HRP, and fluorescent probe.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs can aid in understanding and troubleshooting assays.

Gq_Signaling_Pathway 5-HT2A Receptor Gq Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Effects PKC->Cellular_Response Phosphorylates Targets Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Tryptamine_Analog 2-(1H-indol-3-yl)-2- methylpropan-1-amine Tryptamine_Analog->5HT2A_Receptor Binds to

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Experimental_Workflow General Workflow for Tryptamine Analog Characterization Compound This compound Primary_Screening Primary Screening (e.g., Radioligand Binding) Compound->Primary_Screening Functional_Assay Functional Assays (e.g., Calcium Mobilization) Primary_Screening->Functional_Assay Active Compounds Metabolic_Stability Metabolic Stability (MAO Inhibition Assay) Functional_Assay->Metabolic_Stability In_Vivo_Testing In Vivo Behavioral Studies (e.g., Head-Twitch Response) Metabolic_Stability->In_Vivo_Testing Data_Analysis Data Analysis and SAR Studies In_Vivo_Testing->Data_Analysis

Caption: A typical experimental workflow for characterizing tryptamine analogs.

Conclusion

The robust and reproducible characterization of this compound and its analogs is essential for advancing our understanding of their therapeutic potential. By employing well-validated assays and adhering to detailed experimental protocols, researchers can generate high-quality, reliable data. This guide provides a framework for selecting and implementing appropriate assays, thereby contributing to the successful progression of drug discovery and development projects in this important class of compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, a compound that requires careful handling due to its chemical properties. The following procedures are based on general best practices for the disposal of flammable and potentially corrosive amine compounds.

Immediate Safety and Handling Considerations

Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine the physical state of the waste (solid or liquid) and identify any solvents or other chemicals it may be mixed with.

  • Segregate the Waste: This compound is a non-halogenated organic amine. It must be segregated from other waste streams to prevent dangerous reactions. At a minimum, keep it separate from:

    • Acids and Oxidizers[1][2]

    • Halogenated Solvents[1]

    • Incompatible chemicals in general[3]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Do not use metal containers for amines.[3] Glass or polyethylene containers are generally suitable.

  • Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Also, list all other components and their approximate percentages. The accumulation start date should also be clearly visible.

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[2][4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Follow Accumulation Limits: Adhere to your institution's limits for the amount of hazardous waste that can be accumulated in a laboratory.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has reached the maximum accumulation time, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource
pH for Sewer Disposal Generally between 5.0 and 9.0 for non-hazardous, water-soluble substances. Not applicable to this compound. General laboratory safety guidelines.
Satellite Accumulation Typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.--INVALID-LINK--
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.General laboratory safety guidelines.

Experimental Protocols

No specific experimental protocols for the neutralization or in-lab treatment of this compound are recommended without a formal risk assessment by qualified personnel. The primary and recommended disposal method is through a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid/Liquid, Purity) segregate Segregate as Non-Halogenated Organic Amine Waste characterize->segregate ppe->characterize containerize Select Compatible Container (e.g., Glass, Polyethylene) segregate->containerize label Label as 'HAZARDOUS WASTE' with Chemical Name and Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_proc End: Proper Disposal by Licensed Contractor contact_ehs->end_proc

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(1H-indol-3-yl)-2-methylpropan-1-amine was not available. The following guidance is based on the safety information for the closely related compound, 1-(1H-indol-3-yl)-2-methylpropan-2-amine, and general safety protocols for indole and amine compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before and after use.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Not typically required for small quantitiesUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name and any hazard warnings.

  • Verify that the received chemical matches the order.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Handling and Use
  • All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before use, allow the container to reach room temperature to avoid moisture condensation.

  • Weigh and handle the solid material carefully to minimize dust generation.

  • Wash hands thoroughly with soap and water after handling.

Spill Management
  • In case of a small spill, carefully sweep up the solid material, avoiding dust formation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Unused material and contaminated waste should be placed in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in the general waste.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the key decision points and steps in the handling and disposal workflow for this compound.

Workflow for Handling and Disposal of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Label Verify Label Inspect->Label Store Store in Cool, Dry, Well-Ventilated Area Label->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh and Handle FumeHood->Weigh Waste Collect Waste in Labeled Container Weigh->Waste Dispose Dispose via Approved Waste Management Waste->Dispose Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Clean Up Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Follow Emergency Protocol Assess->LargeSpill Large

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.